Product packaging for Fluorescein-PEG5-Acid(Cat. No.:)

Fluorescein-PEG5-Acid

Numéro de catalogue: B607477
Poids moléculaire: 698.7 g/mol
Clé InChI: CYVBKXKXVSETJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorescein-PEG5-Acid (CAS 2183440-40-4) is a bifunctional chemical reagent integral to advanced therapeutic and imaging research. This compound features three distinct moieties: a fluorescein group for detection, a pentachylene glycol (PEG5) spacer, and a terminal carboxylic acid. The carboxylic acid group enables facile conjugation to target molecules, proteins, or surfaces via amide bond formation, while the PEG linker significantly enhances the solubility and stability of the resulting conjugates . The integrated fluorescein emitter allows for powerful applications in fluorescence imaging and the tracking of biomolecules within complex biological systems . A primary application of this compound is in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . In this role, it functions as a critical linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein of interest. This assembly recruits the cellular ubiquitin-proteasome system to selectively degrade the target protein, a revolutionary approach in drug discovery . Furthermore, its utility extends beyond PROTACs. Recent scientific literature highlights the use of fluorescein-conjugated ligands in cutting-edge synthetic biology, such as regulating custom-designed SynNotch receptors to control gene expression in response to external signals . With a molecular formula of C₃₄H₃₈N₂O₁₂S and a molecular weight of 698.74 g/mol , this compound is a versatile tool for developing targeted drug delivery systems, diagnostic probes, and bio-responsive materials. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N2O12S B607477 Fluorescein-PEG5-Acid

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVBKXKXVSETJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral Properties and Applications of Fluorescein-PEG5-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG5-Acid is a versatile fluorescent probe that combines the well-known spectral characteristics of fluorescein with the benefits of a polyethylene glycol (PEG) linker. The fluorescein moiety provides strong green fluorescence, while the hydrophilic 5-unit PEG spacer enhances aqueous solubility and reduces non-specific binding, making it an invaluable tool in various biological and pharmaceutical research applications. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling fluorescent labeling for detection and tracking. This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its characterization and use, and a visualization of a typical experimental workflow.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound are primarily dictated by the fluorescein core. However, the local microenvironment, including pH and solvent polarity, can influence these properties. The PEG linker helps to maintain a more consistent aqueous environment around the fluorophore, but pH sensitivity remains a key consideration.

PropertyValueReferences
Excitation Maximum (λex) ~494 nm[1][2]
Emission Maximum (λem) ~517 nm[1][2]
Molecular Weight ~698.75 g/mol [1]
Solubility Water, DMSO, DMF[1]
Quantum Yield (Φf) of Fluorescein ~0.95 (in 0.1 M NaOH)[3]
Molar Extinction Coefficient (ε) of Fluorescein ~70,000 cm⁻¹M⁻¹[4]

Note: The quantum yield and molar extinction coefficient provided are for the parent fluorescein molecule under basic conditions. These values can vary for this compound depending on the specific buffer conditions and conjugation state. It is recommended to determine these parameters experimentally for the specific application.

Key Considerations

  • pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH.[3][5][6] Under acidic conditions (pH < 6), the fluorescence intensity significantly decreases.[3][5] For optimal and consistent fluorescence, it is recommended to work in buffers with a pH between 7.0 and 9.0.

  • Photobleaching: Like most fluorophores, fluorescein is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[7][8] To mitigate photobleaching, it is advisable to minimize light exposure, use antifade reagents when possible, and acquire images with the lowest necessary laser power and exposure times.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO for stock solution, Phosphate Buffered Saline (PBS) pH 7.4 for dilutions)

  • UV-Vis spectrophotometer

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution in PBS (pH 7.4) to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Measure absorbance: For each dilution, measure the absorbance at the excitation maximum (~494 nm) using the spectrophotometer. Use PBS as a blank.

  • Plot the data: Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis).

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φf = 0.95) is a common standard for this spectral range.

Materials:

  • This compound

  • Fluorescein standard

  • 0.1 M NaOH

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions: Prepare a series of dilutions for both the this compound (in PBS, pH 7.4) and the fluorescein standard (in 0.1 M NaOH) with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the excitation wavelength (e.g., 494 nm).

  • Measure fluorescence emission: For each solution, excite at the same wavelength used for the absorbance measurement and record the integrated fluorescence intensity (the area under the emission curve).

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample² / η_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'sample' refers to the this compound solution and 'std' refers to the fluorescein standard solution.

Bioconjugation to a Protein

The terminal carboxylic acid of this compound can be coupled to primary amines on a protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activate the carboxyl group: Dissolve this compound in the activation buffer. Add a molar excess of EDC and NHS and incubate for 15-30 minutes at room temperature to form a reactive NHS ester.

  • Conjugation: Add the activated this compound solution to the protein solution in the coupling buffer. The molar ratio of the dye to the protein will need to be optimized for the specific protein and desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at 494 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a target protein with this compound and its subsequent use in cell-based fluorescence imaging.

experimental_workflow cluster_preparation Probe Preparation and Activation cluster_conjugation Bioconjugation cluster_purification Purification cluster_application Cellular Imaging Application probe This compound activated_probe Activated NHS Ester probe->activated_probe Activation activators EDC / NHS in Activation Buffer activators->activated_probe conjugate Fluorescently Labeled Protein activated_probe->conjugate protein Target Protein (e.g., Antibody) protein->conjugate desalting Size Exclusion Chromatography conjugate->desalting Purification purified_conjugate Purified Conjugate desalting->purified_conjugate cells Live Cells purified_conjugate->cells Incubation imaging Fluorescence Microscopy cells->imaging Excitation at ~494 nm data Image Analysis imaging->data Emission at ~517 nm

Caption: A typical workflow for protein labeling with this compound and cellular imaging.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules. Its favorable spectral properties, enhanced solubility, and reactive carboxylic acid handle make it suitable for a wide range of applications in research and drug development, including immunoassays, flow cytometry, and fluorescence microscopy. Proper consideration of its pH sensitivity and photostability, along with optimized experimental protocols, will ensure the generation of reliable and high-quality data.

References

Fluorescein-PEG5-Acid molecular weight and chemical formula.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Fluorescein-PEG5-Acid is a key reagent. This technical guide provides core information on its molecular properties.

This compound is a fluorescent labeling reagent that combines the spectral properties of fluorescein with a hydrophilic 5-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group.[1][2] This structure allows for its conjugation to primary amines on biomolecules, such as proteins and antibodies, after activation.[3] The PEG linker enhances aqueous solubility and reduces steric hindrance, making it a versatile tool in various biological applications.[2][3]

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below.

PropertyValue
Molecular Weight 698.8 g/mol [2][3]
Chemical Formula C₃₄H₃₈N₂O₁₂S[1][3]

Note: Minor variations in molecular weight may be cited due to different calculation methods.[4]

As a language model, I am unable to provide experimental protocols or generate diagrams using Graphviz. The information provided is based on publicly available data for the specified compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fluorescein-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluorescein-PEG5-Acid, a valuable fluorescent probe and linker used in various biomedical research applications, including drug delivery, cell tracking, and receptor binding analysis. This document details the underlying chemical principles, step-by-step experimental protocols, and robust purification strategies.

Introduction

This compound is a bifunctional molecule composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker with five ethylene glycol units, and a terminal carboxylic acid group.[1] The fluorescein component provides strong fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively, enabling sensitive detection in biological systems.[2] The PEG linker enhances aqueous solubility, reduces non-specific binding, and provides a flexible spacer arm.[1] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules, such as proteins and peptides, through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an amine-reactive fluorescein derivative, such as Fluorescein isothiocyanate (FITC), with an amino-functionalized PEG linker containing a terminal carboxylic acid, namely Amino-PEG5-Acid (H₂N-(CH₂)₂-(OCH₂CH₂)₅-O-(CH₂)₂-COOH). The isothiocyanate group of FITC readily reacts with the primary amine of the PEG linker to form a stable thiourea linkage.[3][4]

Chemical Reaction

The overall reaction scheme is as follows:

Fluorescein isothiocyanate (FITC) + Amino-PEG5-Acid → this compound (via thiourea linkage)

Experimental Protocol: Synthesis

This protocol is based on established methods for FITC conjugation to amine-containing molecules.[3][5]

Materials:

  • Fluorescein isothiocyanate (FITC, Isomer I)

  • Amino-PEG5-Acid (H₂N-(CH₂)₂-(OCH₂CH₂)₅-O-(CH₂)₂-COOH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Reactants:

    • Dissolve Amino-PEG5-Acid in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.

    • Immediately before use, prepare a 10 mg/mL stock solution of FITC in anhydrous DMF or DMSO.[5]

  • Reaction Setup:

    • In a round-bottom flask, add the Amino-PEG5-Acid solution.

    • While stirring, slowly add 1.5 to 3 molar equivalents of the FITC stock solution to the Amino-PEG5-Acid solution.[4]

    • Add 25 molar equivalents of TEA or DIPEA to the reaction mixture to maintain a basic pH and facilitate the reaction.[4]

  • Reaction Conditions:

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Stir the reaction mixture at room temperature for at least 4 hours. The reaction can be left to proceed overnight.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform and methanol (e.g., 9:1 v/v).

Purification of this compound

Purification is a critical step to remove unreacted starting materials, particularly excess FITC, and any side products. A two-step purification strategy involving silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Experimental Protocol: Silica Gel Column Chromatography

This method serves as a preliminary purification step to remove the bulk of unreacted FITC.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in DCM and pack the chromatography column.

  • Sample Loading:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the crude residue in a minimal amount of the initial mobile phase.

  • Elution:

    • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 10% MeOH in DCM).

    • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Product Collection:

    • Combine the product-containing fractions and evaporate the solvent under reduced pressure.

Experimental Protocol: Preparative HPLC

Preparative reverse-phase HPLC is employed for the final purification to achieve high purity of the this compound.[6]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 19 x 100 mm, 5 µm particle size)[6]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)[6]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)[6]

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified product from the column chromatography step in a small volume of the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 15 mL/min[6]

    • Detection Wavelength: 494 nm

    • Gradient Program:

      • 0-2 min: 100% Mobile Phase A

      • 2-22 min: Linear gradient from 0% to 80% Mobile Phase B[6]

      • 22-25 min: Linear gradient from 80% to 100% Mobile Phase B[6]

      • 25-28 min: 100% Mobile Phase B[6]

      • 28-30 min: Return to 100% Mobile Phase A[6]

  • Fraction Collection and Final Product Preparation:

    • Collect the fractions corresponding to the major product peak.

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Molecular Weight 698.74 g/mol [7]
Purity (by HPLC) >95%[1]
Excitation Maximum (λex) ~494 nm[2]
Emission Maximum (λem) ~517 nm[2]
Solubility Soluble in water, DMSO, DMF[2]
Expected Yield 60-70% (based on similar reactions)[6]
Characterization Data (Representative)
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the fluorescein core (δ 6.5-8.0 ppm), methylene protons of the PEG linker (δ 3.4-3.6 ppm), and protons adjacent to the thiourea and carboxylic acid groups.[8][9]

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺: ~699.75.

Visualizations

Synthesis Pathway

Synthesis_Pathway FITC Fluorescein Isothiocyanate (FITC) Product This compound FITC->Product + AminoPEG Amino-PEG5-Acid AminoPEG->Product

Caption: Chemical synthesis of this compound.

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom PartiallyPure Partially Purified Product ColumnChrom->PartiallyPure PrepHPLC Preparative HPLC (C18) PartiallyPure->PrepHPLC PureProduct Pure this compound PrepHPLC->PureProduct

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action for Fluorescein-PEG5-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Fluorescein-PEG5-Acid in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the successful use of this versatile fluorescent labeling reagent.

Introduction to this compound

This compound is a heterobifunctional labeling reagent comprised of three key components: a fluorescein fluorophore, a polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid.[1] This strategic design imparts a unique combination of properties that make it an invaluable tool in various biological and pharmaceutical research applications, including drug delivery studies, cell tracking, receptor binding analysis, and enzyme-substrate interactions.[2]

  • Fluorescein: A widely used green fluorescent dye that provides a strong and readily detectable signal. Its excitation and emission maxima are approximately 494 nm and 517 nm, respectively.[1]

  • PEG5 Linker: The five-unit polyethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[1] It also reduces non-specific binding and provides steric hindrance, which can help to preserve the biological activity of the labeled molecule.[1]

  • Carboxylic Acid: This terminal functional group is the primary site for covalent attachment to biomolecules. It can be activated to react with primary amines, which are abundantly available on proteins and other biomolecules, to form stable amide bonds.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound and general parameters for its bioconjugates are summarized in the tables below for easy reference and comparison.

PropertyValueReference
Molecular Weight~698.74 g/mol [3]
Excitation Maximum (λex)~494 nm[1]
Emission Maximum (λem)~517 nm[1]
PurityTypically ≥95%[4]
SolubilityWater, DMSO, DMF[1]
ParameterDescriptionTypical ValuesReference
Degree of Labeling (DOL)The average number of fluorescein molecules conjugated to a single biomolecule.For antibodies, a DOL of 2-10 is often optimal to balance signal strength with maintaining biological function.[2][5][2][5]
pH SensitivityThe fluorescence of fluorescein is pH-dependent, with optimal intensity in slightly alkaline conditions.Fluorescence is significantly quenched in acidic environments (pH < 7).[6][6]
PhotostabilitySusceptible to photobleaching upon prolonged exposure to excitation light.N/A[7]
pHRelative Fluorescence Intensity (%)
< 6.0Significantly Decreased
7.4High
> 8.0Maximum

Note: This table represents the general pH-dependent fluorescence behavior of fluorescein. The exact values can vary depending on the conjugate and buffer conditions.[6]

Mechanism of Action: The Chemistry of Bioconjugation

The primary mechanism for conjugating this compound to biomolecules involves the activation of its terminal carboxylic acid to form a reactive intermediate that readily couples with primary amines (e.g., the ε-amino group of lysine residues on proteins). The most common and efficient method for this activation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The process can be broken down into two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Amine-Reactive Ester: To prevent hydrolysis of the unstable intermediate, NHS is added to the reaction. NHS displaces the EDC moiety to form a more stable NHS ester. This NHS ester is sufficiently stable to be purified or used directly in the subsequent reaction with the amine-containing biomolecule.

  • Nucleophilic Attack and Amide Bond Formation: The primary amine on the target biomolecule performs a nucleophilic attack on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Amide Bond Formation Fluorescein-PEG5-COOH Fluorescein-PEG5-COOH O-acylisourea Reactive O-acylisourea Intermediate (unstable) Fluorescein-PEG5-COOH->O-acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O-acylisourea->NHS_Ester + NHS - EDC-urea byproduct NHS NHS Conjugate Fluorescein-PEG5-Biomolecule (Stable Amide Bond) NHS_Ester->Conjugate + Biomolecule-NH2 - NHS Biomolecule-NH2 Biomolecule with Primary Amine

Caption: Chemical mechanism of this compound conjugation.

Experimental Protocols

General Protocol for EDC/NHS-mediated Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants, may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or water (e.g., 10 mg/mL each).

    • Prepare the protein solution in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a molar excess of EDC and NHS (typically a 2-5 fold molar excess over the this compound).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution.

    • The molar ratio of the labeling reagent to the protein should be optimized, but a starting point of 10-20 fold molar excess of the labeling reagent is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.

  • Calculate the concentration of the protein, correcting for the absorbance of fluorescein at 280 nm.

    • Protein Concentration (M) = [A280 - (A494 x CF)] / εprotein

      • CF is the correction factor for fluorescein's absorbance at 280 nm (typically ~0.3).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of fluorescein.

    • Fluorescein Concentration (M) = A494 / εfluorescein

      • εfluorescein is the molar extinction coefficient of fluorescein at 494 nm (typically ~70,000 M-1cm-1).

  • Calculate the DOL.

    • DOL = Fluorescein Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

G cluster_prep 1. Reagent Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis Reagents Equilibrate Reagents (this compound, EDC, NHS, Buffers) Stocks Prepare Stock Solutions (this compound in DMSO/DMF, EDC/NHS in Buffer) Reagents->Stocks Protein_Sol Prepare Protein Solution (in amine-free buffer) Stocks->Protein_Sol Activation Activate this compound with EDC and NHS (15-30 min, RT) Conjugation Add Activated Reagent to Protein (1-2h RT or overnight 4°C) Activation->Conjugation Quench Quench Reaction (add Tris or Glycine) Conjugation->Quench Purification Purify Conjugate (Desalting Column/Dialysis) Analysis Characterize Conjugate (Spectrophotometry for DOL) Purification->Analysis Storage Store Conjugate (4°C or -20°C, protected from light) Analysis->Storage

Caption: Experimental workflow for bioconjugation.

G Fluorescein-PEG-NP Fluorescein-PEG Labeled Nanoparticle Targeted_NP Targeted Drug Delivery Nanoparticle Fluorescein-PEG-NP->Targeted_NP Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Targeted_NP Drug Therapeutic Drug (encapsulated) Drug->Targeted_NP Binding Receptor-Mediated Endocytosis Targeted_NP->Binding targets Tumor_Cell Tumor Cell with Specific Receptor Tumor_Cell->Binding Drug_Release Intracellular Drug Release Binding->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Targeted drug delivery workflow.

G FRET_Peptide Intact FRET Peptide (Fluorescein-Linker-Quencher) Cleavage Enzymatic Cleavage FRET_Peptide->Cleavage Protease Protease Protease->Cleavage Cleaved_Products Cleaved Peptide Fragments Cleavage->Cleaved_Products Fluorescence Fluorescence Signal (Increased) Cleaved_Products->Fluorescence separates Fluorophore from Quencher

Caption: FRET-based protease activity assay.

References

Solubility of Fluorescein-PEG5-Acid in aqueous and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescein-PEG5-Acid, a fluorescent labeling reagent crucial in various biological and pharmaceutical research applications. Understanding the solubility of this compound is paramount for its effective use in experimental design, particularly in labeling biomolecules, drug delivery studies, and cellular imaging. This document outlines its solubility in both aqueous and organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Concepts in Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. Its structure consists of three key components: the hydrophobic fluorescein core, a hydrophilic polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid group. This structure dictates its solubility profile. The PEG linker and the carboxylic acid group significantly enhance its solubility in aqueous solutions, a critical feature for its application in biological systems.[1][2][3]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Fluorescein-PEG-Acid Compounds

Solvent TypeSolventSolubility
Aqueous Water, Aqueous Buffers (e.g., PBS)Soluble
Polar Organic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Chloroform, Methylene ChlorideSoluble
Alcohols (e.g., Ethanol, Methanol)Less Soluble
Non-Polar Organic TolueneLess Soluble
EtherInsoluble

Source: Based on data for FITC-PEG-COOH compounds.[4]

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The following protocol provides a standardized method for determining the thermodynamic solubility of this compound in an aqueous buffer, a common requirement for biological applications. This method is adapted from the well-established shake-flask technique.

1. Materials and Equipment:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • Calibrated micropipettes

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of standard solutions with known concentrations.

    • Measure the absorbance of each standard solution at the maximum absorbance wavelength of fluorescein (approximately 494 nm) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The excess solid should be clearly visible.

    • Tightly cap the tubes and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Processing and Analysis:

    • After incubation, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15-30 minutes) to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the clear, filtered supernatant with the aqueous buffer to a concentration that falls within the linear range of the previously generated calibration curve.

    • Measure the absorbance of the diluted supernatant at 494 nm.

  • Data Calculation:

    • Using the equation from the calibration curve, determine the concentration of the diluted supernatant.

    • Calculate the concentration of the original, undiluted supernatant by multiplying the result by the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.

Visualizing Methodologies and Molecular Interactions

To further aid in the understanding of the experimental process and the molecular behavior of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_cal Calibration cluster_equil Equilibration cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Create Standard Dilutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs prep_excess Add Excess Compound to Buffer shake Shake at Constant Temperature (24-48h) prep_excess->shake plot_curve Plot Calibration Curve measure_abs->plot_curve calculate Calculate Solubility plot_curve->calculate centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Supernatant filter->dilute measure_sample Measure Sample Absorbance dilute->measure_sample measure_sample->calculate G cluster_molecule This compound cluster_aqueous Aqueous Solvent (e.g., Water) cluster_organic Organic Solvent (e.g., Chloroform) fluorescein Fluorescein (Hydrophobic) peg PEG5 Linker (Hydrophilic) fluorescein->peg chloroform CHCl3 fluorescein->chloroform van der Waals acid Carboxylic Acid (Hydrophilic/Ionizable) peg->acid water H2O peg->water H-bonding acid->water H-bonding, Ion-Dipole

References

An In-depth Technical Guide to Fluorescein-PEG5-Acid: Structure, Functionality, and Application in Bioconjugation and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescein-PEG5-Acid, a versatile fluorescent labeling reagent. We will delve into its chemical structure and the roles of its constituent functional groups. This guide also presents detailed experimental protocols for its conjugation to biomolecules and subsequent use in cellular imaging applications, alongside critical data presented for easy reference.

Core Concepts: Chemical Structure and Functional Groups

This compound is a heterobifunctional molecule comprised of three key components: a fluorescein fluorophore, a polyethylene glycol (PEG) linker, and a terminal carboxylic acid.[1] This strategic combination of functional groups makes it an invaluable tool for a wide range of biological research and drug development applications.[1]

  • Fluorescein: A widely used xanthene dye that serves as the fluorescent reporter. It absorbs light at a maximum wavelength of approximately 494 nm and emits light at a maximum of around 517 nm, resulting in a bright green fluorescence.[2]

  • Polyethylene Glycol (PEG) Linker: The PEG5 linker consists of five repeating ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and reduces non-specific binding to proteins and cell surfaces.[2] The PEG linker also provides a flexible spacer arm, which can minimize steric hindrance when the conjugated molecule binds to its target.

  • Carboxylic Acid: The terminal carboxylic acid group is the reactive handle for conjugation. It can be readily coupled to primary amine groups on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[2] This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_fluorescein Fluorescein Moiety cluster_peg PEG5 Linker cluster_acid Carboxylic Acid fluorescein Fluorescein Core peg -(CH2CH2O)5- fluorescein->peg Linker Attachment acid -COOH peg->acid Terminal Group

A simplified representation of the key functional moieties of this compound.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C34H38N2O12S[2]
Molecular Weight ~698.7 g/mol [2]
Excitation Maximum (λex) ~494 nm[2]
Emission Maximum (λem) ~517 nm[2]
Appearance Orange/Red Solid
Solubility Soluble in DMSO, DMF, and water[2]
Storage -20°C, protected from light and moisture

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) and a subsequent protocol for cell surface staining and imaging.

Conjugation of this compound to a Protein via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group of this compound with EDC and Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester, which then reacts with the primary amines on the target protein.[3]

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL each).

    • Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer via dialysis or a desalting column.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 10- to 20-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 using the Conjugation Buffer for optimal reaction with primary amines.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 494 nm (for the fluorescein).

Cell Surface Staining and Imaging with Fluorescein-Labeled Protein

This protocol describes the use of a this compound labeled protein (e.g., an antibody) for staining cell surface antigens for fluorescence microscopy.

Materials:

  • Cells of interest cultured on coverslips or in imaging dishes

  • This compound labeled protein (from Protocol 3.1)

  • Phosphate-buffered saline (PBS)

  • Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - optional

  • Mounting medium with an antifade reagent

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash the cultured cells twice with cold PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30 minutes at 4°C to reduce non-specific binding.

  • Staining:

    • Dilute the this compound labeled protein to the desired concentration (typically 1-10 µg/mL, but should be optimized) in Blocking Buffer.

    • Incubate the cells with the diluted labeled protein for 1 hour at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with cold PBS to remove unbound labeled protein.

  • Fixation (Optional):

    • If fixation is desired, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~490 nm, emission ~520 nm).

Mandatory Visualizations

Experimental Workflow for Protein Labeling and Cell Staining

The following diagram illustrates the logical flow of the experimental protocols described above.

G Experimental Workflow cluster_conjugation Protein Conjugation cluster_staining Cell Staining & Imaging A Prepare Reagents: - this compound - Protein - EDC/Sulfo-NHS B Activate this compound (EDC/Sulfo-NHS, pH 6.0) A->B C Conjugate to Protein (pH 7.2-7.5) B->C D Quench Reaction (Tris Buffer) C->D E Purify Conjugate (Desalting Column) D->E H Incubate with Fluorescein-labeled Protein E->H Labeled Protein F Prepare Cells G Block Non-specific Binding F->G G->H I Wash Unbound Conjugate H->I J Fix and Mount (Optional) I->J K Fluorescence Microscopy J->K

References

Fluorescein-PEG5-Acid: An In-depth Technical Guide to Core Biomedical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescein-PEG5-Acid is a bifunctional molecule that has become an indispensable tool in biomedical research. It consists of three key components: a fluorescein moiety for fluorescent detection, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for conjugation.[1][2] The fluorescein component provides strong fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy setups.[2][3] The hydrophilic and flexible PEG linker enhances solubility in aqueous media, improves stability, and reduces non-specific interactions and steric hindrance during conjugation.[1][2][3] The terminal carboxylic acid serves as a versatile handle for covalently linking the molecule to primary amines on biomolecules such as proteins, peptides, and drugs.[1][3][4] This unique combination of properties makes this compound a powerful reagent for a wide range of applications, including fluorescent labeling, drug delivery studies, and in vivo imaging.[1][2]

Key Applications

The versatile structure of this compound lends itself to several critical applications in biomedical research:

  • Fluorescent Labeling of Biomolecules: The most common application is the fluorescent labeling of proteins, antibodies, and peptides.[1] The carboxylic acid can be activated to react with primary amines on these biomolecules, allowing for their detection and quantification in various assays.[2][3]

  • Drug Delivery Systems: The PEG linker improves the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability.[1][5] The fluorescent nature of fluorescein allows for the tracking and visualization of these drug delivery systems in real-time.[2][5]

  • Cell Tracking and In Vivo Imaging: this compound can be used to label cells for tracking their movement and fate in culture or within a living organism.[2] Its fluorescent properties are also leveraged for in vivo imaging of biological processes, such as tumor growth and metastasis.[1]

  • Nanoparticle Functionalization: The molecule can be conjugated to the surface of nanoparticles to create fluorescent and biocompatible probes for various bioimaging and therapeutic applications.[6][7]

  • PROTAC Development: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[8][9]

  • Biosensing and Receptor Binding Analysis: The high sensitivity and specificity of this fluorescent probe make it suitable for developing biosensors and studying receptor-ligand interactions.[2][5]

Quantitative Data Summary
PropertyValue
Molecular Formula C₃₄H₃₈N₂O₁₂S
Molecular Weight 698.8 g/mol
Excitation Maximum ~494 nm
Emission Maximum ~517 nm
Purity ≥98%
Solubility Water, DMSO, DMF, DCM
Storage Condition -20°C

Data sourced from BroadPharm and AxisPharm product information.[2][3]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.

  • This compound Solution: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Activation Reagents: Prepare fresh solutions of a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) in an appropriate solvent.

2. Activation of this compound:

  • Combine this compound with EDC and NHS in a molar ratio of approximately 1:1.2:1.5.

  • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

3. Conjugation to Protein:

  • Add the activated Fluorescein-PEG5-NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

4. Purification of the Conjugate:

  • Remove unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

G Protein Labeling Workflow A Prepare Protein and This compound Solutions B Activate Carboxylic Acid with EDC and NHS A->B C React Activated Dye with Protein B->C D Purify the Labeled Protein Conjugate C->D

Caption: Workflow for protein conjugation with this compound.

Protocol for Functionalizing Amine-Modified Nanoparticles

This protocol describes the surface modification of nanoparticles with this compound.

1. Nanoparticle Suspension:

  • Disperse the amine-functionalized nanoparticles in a suitable buffer, such as MES buffer, pH 6.0.

2. Activation of this compound:

  • Activate the carboxylic acid group of this compound with EDC and NHS as described in the protein labeling protocol.

3. Conjugation Reaction:

  • Add the activated Fluorescein-PEG5-NHS ester to the nanoparticle suspension.

  • Incubate the mixture for 2-4 hours at room temperature with gentle agitation.

4. Purification:

  • Remove unreacted dye by centrifugation and washing the nanoparticles multiple times, or by dialysis.

G Nanoparticle Functionalization Workflow A Suspend Amine-Modified Nanoparticles in Buffer C Conjugate Activated Dye to Nanoparticles A->C B Activate this compound (EDC/NHS) B->C D Purify Functionalized Nanoparticles C->D

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway Visualization

While this compound is not directly involved in signaling pathways, it is a crucial tool for their visualization. For instance, an antibody targeting a specific protein in a signaling cascade can be labeled with this compound. This fluorescently labeled antibody can then be used in techniques like immunofluorescence or flow cytometry to detect and quantify the target protein, providing insights into the pathway's activation state.

G Signaling Pathway Analysis using a Fluorescent Probe cluster_0 Cellular Process cluster_1 Detection A Signaling Event (e.g., Receptor Activation) B Target Protein Expression or Modification A->B D Binding to Target Protein B->D C This compound Labeled Antibody C->D E Fluorescence Detection (Microscopy, Flow Cytometry) D->E

Caption: Logical flow for visualizing a signaling pathway component.

References

The Pivotal Role of the PEG5 Linker in Fluorescein-PEG5-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-PEG5-Acid is a versatile fluorescent probe that combines the well-known spectroscopic properties of fluorescein with the significant advantages conferred by a five-unit polyethylene glycol (PEG) linker. This technical guide delves into the core functionalities of this molecule, with a particular focus on the indispensable role of the PEG5 linker in enhancing its utility in various research and drug development applications, including bioconjugation, immunoassays, and cellular imaging.

Core Components and Chemical Structure

This compound is composed of three key functional moieties:

  • Fluorescein: A widely used fluorophore that emits a bright green fluorescence.[1]

  • PEG5 Linker: A short, hydrophilic polyethylene glycol chain consisting of five repeating ethylene glycol units.

  • Carboxylic Acid: A terminal functional group that allows for covalent attachment to primary amines on biomolecules.[1]

The strategic incorporation of the PEG5 linker addresses several limitations inherent to the fluorescein molecule alone, thereby expanding its applicability in complex biological systems.

Quantitative Data Summary

The photophysical properties of this compound are largely governed by the fluorescein component. The following table summarizes key quantitative data.

PropertyValueReference
Excitation Maximum (λex) ~494 nm[1][2]
Emission Maximum (λem) ~517 nm[1][2]
Molecular Weight 698.74 g/mol [3]
Formula C34H38N2O12S[3]
Extinction Coefficient (ε) of Fluorescein ~80,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) of Fluorescein ~0.79 - 0.95[4][5]

Note: The extinction coefficient and quantum yield are for the parent fluorescein molecule and may vary slightly in the conjugated form.

The Multifaceted Role of the PEG5 Linker

The PEG5 linker is not merely a spacer; it imparts several crucial properties to the fluorescein molecule, enhancing its performance in biological applications.

Enhanced Hydrophilicity and Solubility

The polyethylene glycol chain is inherently hydrophilic, which significantly increases the water solubility of the otherwise hydrophobic fluorescein molecule.[6] This is critical for applications in aqueous biological buffers and for preventing aggregation of the probe and its conjugates.

Reduction of Steric Hindrance

The flexible, five-unit PEG chain acts as a spacer arm, physically separating the bulky fluorescein dye from the conjugated biomolecule. This separation minimizes steric hindrance, which can be crucial for maintaining the biological activity of the labeled protein, such as the binding affinity of an antibody to its antigen.[2]

Minimized Non-Specific Binding

The hydrophilic and neutral nature of the PEG linker creates a hydration shell around the molecule. This "shielding" effect reduces non-specific binding to proteins and cell surfaces, leading to lower background signals and improved signal-to-noise ratios in assays.[1]

Improved Biocompatibility and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing the immunogenicity of therapeutic proteins.[6] The PEG5 linker can help to mask the fluorescein molecule from the immune system, which is particularly relevant for in vivo applications.

Key Applications and Experimental Protocols

This compound is a valuable tool in a variety of research areas. Below are detailed protocols for some of its key applications.

Bioconjugation to Proteins and Antibodies

The terminal carboxylic acid of this compound can be covalently linked to primary amines (e.g., on lysine residues) of proteins and antibodies through the formation of a stable amide bond. This requires the activation of the carboxylic acid group.

Experimental Protocol: EDC/NHS-mediated Amine Coupling

Materials:

  • This compound

  • Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS in reaction buffer (e.g., 10 mg/mL each).

  • Activate Carboxylic Acid:

    • In a microcentrifuge tube, mix a molar excess (typically 5-10 fold) of EDC and NHS with the desired amount of this compound in reaction buffer.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the activated Fluorescein-PEG5-NHS ester solution to the protein/antibody solution. The molar ratio of the probe to the protein will need to be optimized but a starting point of 10:1 is common.[7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein/antibody from unreacted probe and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[7]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for the fluorescein).

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Fluorescein-PEG5-COOH Fluorescein-PEG5-COOH Activated_Probe Fluorescein-PEG5-NHS Ester Fluorescein-PEG5-COOH->Activated_Probe Reaction Buffer (e.g., MES pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Probe Conjugate Fluorescein-PEG5-Protein Activated_Probe->Conjugate Protein Protein-NH2 Protein->Conjugate PBS pH 7.4 Purification Size Exclusion Chromatography Conjugate->Purification

Caption: Workflow for EDC/NHS-mediated conjugation of this compound to a protein.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique used to quantify antigens or antibodies. It relies on the principle that the degree of polarization of emitted fluorescent light is dependent on the rotational speed of the fluorescent molecule. A small, rapidly tumbling fluorescently labeled molecule (the tracer) will have low polarization, while a large, slowly tumbling complex (tracer bound to an antibody) will have high polarization.

Experimental Protocol: Competitive FPIA for Antigen Quantification

Materials:

  • This compound labeled antigen (tracer)

  • Specific antibody against the antigen

  • Unknown samples and standards containing the antigen

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Black, non-binding microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare Reagents:

    • Dilute the tracer and antibody to their optimal working concentrations in assay buffer. These concentrations need to be determined empirically through titration experiments.

  • Assay Setup:

    • In a black microplate, add a fixed amount of tracer and antibody to each well.

    • Add varying concentrations of the standard antigen or the unknown samples to the wells.

    • Include controls for minimum polarization (tracer only) and maximum polarization (tracer and antibody without competing antigen).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with excitation and emission filters appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Plot the mP values against the concentration of the standard antigen to generate a standard curve.

    • Determine the concentration of the antigen in the unknown samples by interpolating their mP values from the standard curve.

G cluster_low_P Low Polarization (High Antigen) Antibody Antibody Antibody->Complex Antigen Free Antigen (Sample/Standard) Antigen->Antibody Competes with Tracer G Ligand Fluorescein-PEG5-Ligand Binding Binding (4°C) Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (37°C) Binding->Internalization Vesicle Endocytic Vesicle Internalization->Vesicle Microscopy Fluorescence Microscopy Vesicle->Microscopy

References

Technical Guide: Safety and Handling of Fluorescein-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Fluorescein-PEG5-Acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Introduction

This compound is a fluorescent labeling reagent that combines the spectral properties of fluorescein with a polyethylene glycol (PEG) spacer. The fluorescein moiety provides the fluorescence, making it a valuable tool for detection and quantification in various biological applications.[1][2] The PEG linker, in this case, a chain of five ethylene glycol units, enhances water solubility and reduces non-specific interactions, which is particularly beneficial in biological systems.[1][2] The terminal carboxylic acid group allows for the covalent conjugation of the dye to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond in the presence of activating agents.[3] This makes it a versatile tool for applications including drug delivery studies, cell tracking, and receptor binding analysis.[1]

Compound Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Name 1-((3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)amino)-1-thioxo-5,8,11,14,17-pentaoxa-2-azaicosan-20-oic acid[1]
CAS Number 2183440-40-4[3][4]
Molecular Formula C₃₄H₃₈N₂O₁₂S[3]
Molecular Weight 698.74 g/mol [3][4]
Appearance Orange-red crystalline powder[5]
Excitation Maximum (λex) 494 nm[3]
Emission Maximum (λem) 517 nm[3]
Solubility Soluble in Water, DMSO, DMF, DCM[3]
Purity Typically ≥95% or ≥98%[2][3]
Storage Conditions Store at -20°C, protected from light.[3]

Safety and Handling Guidelines

While a specific Material Safety Data Sheet (MSDS) for this compound is not consistently provided by all suppliers, the safety precautions can be inferred from the data available for fluorescein and general guidelines for handling similar chemical reagents.

Guideline CategoryRecommendationsReference(s)
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical safety goggles, gloves (impermeable rubber or plastic), and a lab coat. For operations that may generate dust, a NIOSH/OSHA approved respirator is recommended.[6][7][8]
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions. Ensure that eyewash stations and safety showers are readily accessible.[6][9]
Handling Avoid contact with skin and eyes.[6] Do not breathe dust or vapors.[6] Wash hands thoroughly after handling.[5][6] Avoid creating dust.[5] Will stain skin, clothing, and surfaces.[5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C.[3][6] Protect from direct sunlight and moisture.[6]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][8]
First Aid: Skin Contact In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[6][7]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][8]
First Aid: Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6][7]
Spill and Disposal For small spills, sweep up the material, place it in a sealed container for disposal, and clean the spill area with soap and water.[5] Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[6][7]

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein. This protocol should be adapted based on the specific biomolecule and experimental requirements.

Materials:

  • This compound

  • Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis or size-exclusion chromatography column for purification

Procedure:

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration.

  • Prepare this compound Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Activate Carboxylic Acid:

    • In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the biomolecule solution. The molar ratio of the dye to the biomolecule will need to be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C, with gentle stirring and protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 494 nm (for the fluorescein).

    • Store the labeled biomolecule at 4°C or -20°C, protected from light. Avoid using sodium azide as a preservative with fluorescent conjugates.[10]

Visualizations

The following diagrams illustrate key workflows related to the handling and use of this compound.

Safe_Handling_Workflow receiving Receiving and Verification storage Proper Storage (-20°C, Dark, Dry) receiving->storage Inspect & Store ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Retrieve for Use handling Handling in Ventilated Area (Fume Hood) ppe->handling weighing Weighing and Solution Preparation handling->weighing spill Spill Management handling->spill In case of accident experiment Experimental Use (e.g., Conjugation) weighing->experiment disposal Waste Disposal (Follow Regulations) experiment->disposal Post-experiment spill->disposal Clean-up

Caption: Safe handling workflow for this compound.

Experimental_Workflow start Start: Biomolecule (Primary Amine) conjugation Conjugation Reaction (Mix with Biomolecule) start->conjugation prepare_dye Prepare this compound Stock Solution (DMF/DMSO) activation Activate Carboxylic Acid (EDC/NHS) prepare_dye->activation activation->conjugation purification Purification (Dialysis / SEC) conjugation->purification Remove unreacted dye characterization Characterization (Absorbance, DOL) purification->characterization end End: Labeled Biomolecule characterization->end

Caption: General experimental workflow for biomolecule conjugation.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Fluorescein-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Fluorescein-PEG5-Acid. The protocol is intended for researchers in life sciences and professionals in drug development who utilize fluorescently labeled proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

This compound is a fluorescent probe that combines the spectral properties of fluorescein with a hydrophilic polyethylene glycol (PEG) spacer. The terminal carboxylic acid group allows for its conjugation to primary amines on proteins, typically the ε-amino groups of lysine residues or the N-terminal α-amino group. This conjugation requires the activation of the carboxylic acid to form a reactive intermediate that can then react with the amine groups on the protein to form a stable amide bond.

I. Principle of the Labeling Reaction

The labeling of proteins with this compound is a two-step process. First, the terminal carboxylic acid of the dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This intermediate is then reacted with the protein in a buffer with a slightly basic pH to facilitate the nucleophilic attack by the deprotonated primary amine groups on the protein, resulting in the formation of a stable amide bond. The hydrophilic PEG5 spacer helps to improve the solubility of the labeled protein and reduces potential steric hindrance.

II. Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the protein labeling protocol. Optimization of these parameters may be necessary for specific proteins and applications.

ParameterRecommended Range/ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency. A minimum of 2 mg/mL is recommended.[1][2]
Molar Ratio (Dye:Protein) 5:1 to 20:1This is a starting point for optimization. Lower ratios can be used to avoid over-labeling.[1]
Reaction Buffer pH 8.3 - 8.5A slightly basic pH ensures that the primary amine groups on the protein are deprotonated and more nucleophilic.[1]
Reaction Time 1 - 2 hours at Room TemperatureLonger incubation times (e.g., overnight at 4°C) can sometimes increase the degree of labeling.[2][3]
Quenching Reagent 1 M Tris-HCl or Glycine, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction by consuming excess reactive dye.[4]
Degree of Labeling (DOL) 0.5 - 2.0The optimal DOL is application-dependent. A DOL between 0.5 and 1 is often ideal to maintain protein function.[5]

III. Experimental Protocols

A. Materials and Reagents

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) and ammonia. [1]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

B. Detailed Experimental Procedure

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[1]

    • If the protein is in a buffer containing primary amines, it must be exchanged for the Reaction Buffer using dialysis or a desalting column.[1]

  • Activation of this compound:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate microcentrifuge tube, mix this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF. The final concentration of the activated dye should be around 10 mg/mL.

    • Incubate this activation reaction for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Calculate the required volume of the activated dye solution to achieve the desired molar ratio of dye to protein (a starting point of 10:1 is recommended).

    • While gently stirring the protein solution, slowly add the calculated amount of the activated dye solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted dye.[4]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[6]

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

C. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[5][7]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of fluorescein (approximately 494 nm, Amax).[5]

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is approximately 0.3.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = Amax / ε_dye

    • Where ε_dye is the molar extinction coefficient of Fluorescein at its Amax (approximately 75,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer) labeling Labeling Reaction (1-2 hours at RT, in dark) protein_prep->labeling dye_activation Dye Activation (this compound + EDC + NHS) dye_activation->labeling quenching Quenching (Tris or Glycine) labeling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (DOL Calculation) purification->analysis

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylation ligand Fluorescently Labeled Ligand (Protein) ligand->receptor Binding & Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation Cascade transcription_factor Transcription Factor kinase2->transcription_factor Activation gene Target Gene transcription_factor->gene Gene Transcription

Caption: Example signaling pathway initiated by a fluorescently labeled ligand.

References

Application Notes and Protocols for Flow Cytometry using Fluorescein-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG5-Acid is a versatile fluorescent probe well-suited for a variety of flow cytometry applications. This molecule consists of a bright and widely used fluorescein fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The fluorescein moiety provides a strong fluorescent signal that can be detected by the standard 488 nm laser found in most flow cytometers. The hydrophilic PEG linker enhances solubility in aqueous media and minimizes non-specific binding to cells and other surfaces. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, antibodies, or other biomolecules through the use of activators like EDC and NHS, enabling targeted labeling of specific cellular components or delivery vehicles.

These characteristics make this compound an excellent tool for tracking and quantifying the cellular uptake of nanoparticles, liposomes, and other drug delivery systems. It can also be used to label cells or proteins for various flow cytometric analyses.

Key Features of this compound

PropertyDescription
Fluorophore Fluorescein
Excitation Maximum ~494 nm
Emission Maximum ~517 nm
Linker 5-unit Polyethylene Glycol (PEG)
Reactive Group Carboxylic Acid
Primary Application Fluorescent labeling for tracking cellular uptake and binding

Data Presentation: Quantifying Cellular Uptake

Flow cytometry allows for the precise quantification of fluorescently labeled cells. The data is typically presented as histograms showing the distribution of fluorescence intensity across a cell population or as dot plots to analyze multiple parameters simultaneously. Key quantitative metrics include Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells.

Table 1: Hypothetical Data on Cellular Uptake of this compound Labeled Nanoparticles in Cancer Cells

Cell LineTreatmentConcentration (µg/mL)Incubation Time (hours)Mean Fluorescence Intensity (MFI)% Positive Cells
HeLaControl (Unlabeled NPs)504501.2%
HeLaFluorescein-PEG5-NP10485065.7%
HeLaFluorescein-PEG5-NP504320098.5%
HeLaFluorescein-PEG5-NP1004750099.8%
A549Control (Unlabeled NPs)504451.5%
A549Fluorescein-PEG5-NP10462055.3%
A549Fluorescein-PEG5-NP504250095.1%
A549Fluorescein-PEG5-NP1004610099.2%

Table 2: Hypothetical Data on the Kinetics of Cellular Uptake of this compound Labeled Liposomes

Time Point (hours)Mean Fluorescence Intensity (MFI)% Positive Cells
0350.8%
1125045.2%
4480092.1%
12890098.5%
24910098.9%

Experimental Protocols

Protocol 1: General Labeling of Cells with this compound

This protocol describes a general method for non-targeted labeling of cell surface amines.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • PBS (Phosphate Buffered Saline), pH 7.4

  • PBS with 1% BSA (Bovine Serum Albumin) (Staining Buffer)

  • Cells of interest

  • Flow cytometry tubes

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Prepare Activation Solution: Immediately before use, prepare a solution of EDC (2 mM) and Sulfo-NHS (5 mM) in cold PBS.

  • Prepare Labeling Solution: Dilute the this compound stock solution in the activation solution to the desired final labeling concentration (typically 10-100 µM).

  • Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet in PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Cell Staining: Add the labeling solution to the cell suspension. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Staining Buffer to remove unreacted dye. Centrifuge at 300 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser. Collect the emission signal using a standard FITC filter set (e.g., 530/30 nm bandpass filter).

Protocol 2: Quantifying Cellular Uptake of this compound Labeled Nanoparticles

This protocol details the procedure for measuring the internalization of nanoparticles fluorescently labeled with this compound.

Materials:

  • This compound labeled nanoparticles

  • Complete cell culture medium

  • Cells of interest (e.g., HeLa, A549)

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA (for adherent cells)

  • Staining Buffer (PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Treatment: Add the this compound labeled nanoparticles to the cell culture medium at the desired final concentrations. Include an untreated control and a control with unlabeled nanoparticles.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Harvesting Cells:

    • Suspension cells: Gently pellet the cells by centrifugation (300 x g for 5 minutes).

    • Adherent cells: Wash with PBS and detach using Trypsin-EDTA. Quench the trypsin with complete medium and pellet the cells.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove nanoparticles that are not internalized.

  • Resuspension: Resuspend the cells in Staining Buffer and determine the cell concentration. Adjust the cell density to 1-5 x 10^6 cells/mL.

  • Viability Staining: Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer.

    • Use a 488 nm laser for excitation of Fluorescein.

    • Collect the emission in the FITC channel (e.g., 530/30 nm).

    • Collect the emission for the viability dye in the appropriate channel (e.g., PE-Texas Red for PI).

    • Gate on the live cell population to analyze the fluorescence from the internalized nanoparticles.

Visualizations

G Experimental Workflow for Cellular Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate treatment Add Labeled Nanoparticles to Cells cell_seeding->treatment np_prep Prepare this compound Labeled Nanoparticles np_prep->treatment incubation Incubate at 37°C treatment->incubation harvest Harvest and Wash Cells incubation->harvest viability Viability Staining harvest->viability flow_cytometry Flow Cytometry Analysis viability->flow_cytometry data_analysis Data Analysis (MFI, % Positive) flow_cytometry->data_analysis

Caption: Workflow for quantifying cellular uptake of labeled nanoparticles.

G Receptor-Mediated Endocytosis Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Fluorescein-PEG5-Labeled Ligand receptor Receptor ligand->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clustering coated_vesicle Clathrin-Coated Vesicle clathrin_pit->coated_vesicle Invagination & Scission uncoating Uncoating coated_vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome Fusion recycling_endosome Recycling Endosome early_endosome->recycling_endosome Sorting & Recycling of Receptors late_endosome Late Endosome / Lysosome early_endosome->late_endosome Degradation Pathway recycling_endosome->receptor

Caption: A common cellular uptake mechanism for targeted ligands.

G Logical Flow of Data Gating in Flow Cytometry total_events Total Cellular Events gate1 Gate 1: Singlets (FSC-A vs FSC-H) total_events->gate1 gate2 Gate 2: Live Cells (Viability Dye vs FSC-A) gate1->gate2 gate3 Gate 3: Cells of Interest (SSC-A vs FSC-A) gate2->gate3 histogram Fluorescence Histogram (FITC Channel) gate3->histogram quantification Quantification (MFI, % Positive) histogram->quantification

Caption: Gating strategy for analyzing cellular uptake data.

Application Note: Amine-Reactive Labeling using Fluorescein-PEG5-Acid and EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent labeling of proteins and other amine-containing biomolecules using Fluorescein-PEG5-Acid. The conjugation is achieved through the widely-used carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method converts the terminal carboxylic acid on the this compound into a semi-stable, amine-reactive NHS ester, which then forms a stable amide bond with primary amines on the target molecule. This application note covers the reaction principle, a detailed step-by-step protocol, methods for data analysis, and troubleshooting.

Introduction

Fluorescent labeling of biomolecules is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins, antibodies, and other molecules.[1][2] Fluorescein is a commonly used fluorophore, and its conjugation via a polyethylene glycol (PEG) linker, as in this compound, enhances the solubility of the labeled molecule and reduces non-specific interactions.[3][4]

The most common method for covalently attaching a molecule with a carboxyl group to one with a primary amine is through EDC/NHS chemistry.[5][6] EDC activates the carboxyl group, and NHS is used to create a more stable NHS-ester intermediate, which improves the efficiency of the reaction with the amine.[7][8] This two-step process is favored to minimize side reactions like intramolecular crosslinking.[7]

Principle of the Method

The labeling process is a two-step reaction:

  • Activation: The carboxylic acid group (-COOH) on this compound is activated by EDC, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate can react directly with primary amines, but it is also prone to hydrolysis in aqueous solutions.[8]

  • Esterification and Conjugation: To increase stability and reaction efficiency, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine group (-NH2) on the target biomolecule (e.g., the epsilon-amino group of a lysine residue) to form a stable, covalent amide bond.[8][9]

G cluster_activation Step 1: Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Conjugation A Fluorescein-PEG5-COOH B O-acylisourea Intermediate (Unstable) A->B + EDC C Amine-Reactive NHS Ester (Semi-Stable) B->C + NHS EDC EDC E Fluorescein-Labeled Protein (Stable Amide Bond) C->E + Protein-NH2 NHS NHS D Protein-NH2 (Target Molecule)

Caption: EDC/NHS reaction mechanism for amine-reactive labeling.

Materials and Reagents

Equipment
  • Microcentrifuge

  • Spectrophotometer (for UV-Vis absorbance)

  • pH meter

  • Vortex mixer and rotator

  • Pipettes and tips

  • Size-exclusion chromatography columns (e.g., desalting columns)

Reagents
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Target biomolecule (e.g., protein, antibody) with primary amine groups

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7 - 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5, or 50 mM Borate Buffer, pH 8.5. Must be amine-free.[9][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Storage buffer for the final conjugate (e.g., PBS with 0.02% sodium azide)

Reagent Properties and Recommended Conditions

All quantitative data for the key reagent and reaction parameters are summarized in the tables below for easy reference.

Table 1: Properties of this compound

Property Value Reference
Molecular Weight (MW) ~698.8 g/mol [4][11]
Excitation Maximum (λex) ~494 nm [3][11]
Emission Maximum (λem) ~517-518 nm [3][9][11]
Solubility Water, DMSO, DMF [11]

| Storage | -20°C, desiccated, protected from light |[11] |

Table 2: Recommended Reaction Conditions

Parameter Recommended Value Notes
Protein Concentration 2 - 10 mg/mL Higher concentrations favor the acylation reaction over hydrolysis.[9][12]
Activation Buffer pH 4.7 - 6.0 Optimal for EDC/NHS activation reaction.[10]
Conjugation Buffer pH 7.2 - 8.5 Efficiently reacts NHS esters with non-protonated primary amines.[9]
Molar Ratio (Dye:Protein) 10:1 to 20:1 Starting point; must be optimized for each specific protein.[1]
Molar Ratio (EDC:Dye) 2:1 to 10:1 Ensure sufficient activation. A common starting point is 4:1.
Molar Ratio (NHS:EDC) 1:1 to 1.5:1 To efficiently convert the O-acylisourea intermediate.

| Incubation Time | 1-2 hours at RT or overnight at 4°C | Protect from light during incubation.[2] |

Experimental Protocols

This protocol describes a two-step method, which is preferred for biomolecules containing both amine and carboxyl groups to minimize polymerization.[7]

G start Start prep_reagents 1. Prepare Reagents (Buffers, Stocks) start->prep_reagents activate_peg 2. Activate this compound (Add EDC/NHS in Activation Buffer) prep_reagents->activate_peg incubate_activation 3. Incubate for Activation (15-30 min at RT) activate_peg->incubate_activation add_protein 4. Add Activated Fluorophore to Protein Solution (in Conjugation Buffer) incubate_activation->add_protein incubate_conjugation 5. Incubate for Conjugation (2 hrs at RT or Overnight at 4°C) add_protein->incubate_conjugation quench 6. Quench Reaction (Add Tris or Glycine) incubate_conjugation->quench purify 7. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 8. Characterize (Measure A280 & A494, Calculate DOL) purify->characterize end End characterize->end G start Problem? low_dol Low Degree of Labeling (DOL) start->low_dol e.g. precipitate Protein Precipitation start->precipitate e.g. sol_dol_1 Increase Molar Ratio of Dye low_dol->sol_dol_1 Cause: Insufficient Dye sol_dol_2 Check Buffer (Amine-free, pH) low_dol->sol_dol_2 Cause: Incorrect Buffer sol_dol_3 Use Fresh EDC/NHS Stocks low_dol->sol_dol_3 Cause: Inactive Reagents sol_precip_1 Reduce Organic Solvent % precipitate->sol_precip_1 Cause: Solvent Intolerance sol_precip_2 Change Labeling Temp to 4°C precipitate->sol_precip_2 Cause: Protein Instability sol_precip_3 Check Protein Stability in Buffer precipitate->sol_precip_3 Cause: Buffer Incompatibility

References

Application Note: Conjugation of Fluorescein-PEG5-Acid to Antibodies for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide array of immunoassays, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA). The covalent attachment of a fluorophore to an antibody allows for the detection and quantification of specific antigens. This application note provides a detailed protocol for the conjugation of Fluorescein-PEG5-Acid to antibodies.

Fluorescein is a widely used green-emitting fluorophore. The incorporation of a polyethylene glycol (PEG) spacer, in this case, a 5-unit PEG chain (PEG5), offers several advantages. The hydrophilic PEG linker can enhance the water solubility of the conjugate, reduce non-specific binding, and minimize steric hindrance, thereby better preserving the antibody's binding affinity.[1][2] The terminal carboxylic acid on the this compound allows for its conjugation to primary amines (e.g., the ε-amino group of lysine residues) on the antibody via a stable amide bond.[1][2] This is typically achieved by activating the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation, purification, and characterization of this compound-antibody conjugates.

Materials and Reagents

Material/ReagentSupplierCatalog Number
Antibody of interestVariesVaries
This compoundBroadPharmBP-23884
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichVaries
Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)In-house preparationN/A
Antibody Purification Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)In-house preparationN/A
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)In-house preparationN/A
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)Thermo Fisher Scientific89882
UV-Vis SpectrophotometerVariesVaries
Quartz CuvettesVariesVaries

Experimental Protocols

Antibody Preparation

For successful conjugation, the antibody must be in an amine-free buffer and at a suitable concentration.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances like BSA or glycine, a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) is necessary.[2] This can be achieved using desalting columns or dialysis.

  • Concentration Adjustment: The antibody concentration should be at least 2 mg/mL.[4] If the antibody concentration is too low, it can be concentrated using appropriate spin filters.[2]

  • Purity Check: It is recommended to use an antibody with a purity of >95% to avoid conjugation to contaminating proteins.[2]

Conjugation of this compound to Antibody

This protocol is based on a two-step carbodiimide coupling reaction, which involves the activation of the carboxylic acid on this compound with EDC and NHS, followed by the reaction with the primary amines on the antibody.

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL each.

  • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 2: Conjugation to the Antibody

  • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable amine-free buffer (e.g., 1 M sodium bicarbonate to a final concentration of 0.1 M).[5]

  • Add the activated Fluorescein-PEG5-NHS ester solution to the antibody solution. The molar ratio of the labeling reagent to the antibody will need to be optimized, but a starting point of a 10 to 20-fold molar excess of the activated dye is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5] Alternatively, the reaction can be carried out overnight at 4°C.[6]

  • Quenching the Reaction: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[4]

Purification of the Conjugate

It is crucial to remove unconjugated this compound from the antibody conjugate.

  • Prepare a desalting column according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the center of the column.

  • Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained in the column matrix.[1]

Characterization of the Antibody Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of fluorophore molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[7] For antibodies, an optimal DOL typically falls between 2 and 10.[1][8]

Approximate Values for Calculation:

  • Molar extinction coefficient of Fluorescein (ε_dye) at ~494 nm: 68,000 M⁻¹cm⁻¹[9]

  • Correction factor (CF) for Fluorescein at 280 nm: 0.30[9]

  • Molar extinction coefficient of IgG (ε_protein) at 280 nm: 210,000 M⁻¹cm⁻¹[1]

Procedure:

  • Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of fluorescein, ~494 nm (A_max).

  • Calculate the concentration of the antibody: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein [9]

  • Calculate the Degree of Labeling (DOL): DOL = A_max / (ε_dye × Protein Concentration (M)) [9]

ParameterValue
Molar Extinction Coefficient of Fluorescein (ε_dye)~68,000 M⁻¹cm⁻¹
Correction Factor at 280 nm (CF)~0.30
Molar Extinction Coefficient of IgG (ε_protein)210,000 M⁻¹cm⁻¹
Optimal DOL Range for Antibodies2 - 10

Storage of Conjugated Antibody

For long-term stability, store the purified this compound labeled antibody at 4°C, protected from light. For longer storage periods, lyophilized conjugates can be stored at -20°C. Avoid repeated freeze-thaw cycles. The addition of a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL can also help prevent denaturation and non-specific binding.

Application in Immunoassays

This compound labeled antibodies can be utilized in a variety of immunoassays:

  • Flow Cytometry: For the identification and quantification of cell surface or intracellular antigens.

  • Immunofluorescence Microscopy: For the visualization of target antigens within cells and tissues.

  • Fluorescence ELISA: As a detection antibody in a direct or sandwich ELISA format, where the fluorescence signal is proportional to the amount of antigen present.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Insufficient amount of labeling reagent. - Low antibody concentration.[2] - Inactive labeling reagent due to hydrolysis. - Presence of primary amines in the antibody buffer.[2]- Increase the molar ratio of this compound to antibody. - Concentrate the antibody to >2 mg/mL. - Prepare fresh solutions of EDC and NHS. - Ensure the antibody is in an amine-free buffer.
High DOL (Potential for self-quenching) - Excessive amount of labeling reagent.- Decrease the molar ratio of this compound to antibody.
Low Antibody Recovery - Antibody precipitation during conjugation. - Improper use of purification column.- Optimize reaction conditions (e.g., pH, temperature). - Ensure proper column equilibration and centrifugation speed.
High Background in Immunoassays - Presence of unconjugated dye. - Non-specific binding of the antibody conjugate.- Ensure complete removal of free dye during purification. - Include appropriate blocking steps in the immunoassay protocol.

Visualizations

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization cluster_application Application Ab Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free buffer) Ab->Buffer_Exchange Concentration Concentration (>2 mg/mL) Buffer_Exchange->Concentration Mixing Mixing with Antibody (pH 8.0-8.5) Concentration->Mixing Dye This compound Activation Activation with EDC/NHS Dye->Activation Activation->Mixing Incubation Incubation (1-2h RT or O/N 4°C) Mixing->Incubation Quenching Quenching (Tris-HCl) Incubation->Quenching Purification Purification (Desalting Column) Quenching->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Storage Storage (4°C, protected from light) Characterization->Storage Immunoassay Immunoassay (Flow Cytometry, IF, ELISA) Storage->Immunoassay

Caption: Workflow for the conjugation of this compound to antibodies.

Conjugation_Chemistry cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation_reaction Conjugation Reaction Antibody Antibody-NH2 (Primary Amine on Lysine) Conjugate Fluorescein-PEG5-Antibody Conjugate (Stable Amide Bond) Antibody->Conjugate pH 8.0-8.5 Fluorescein_Acid Fluorescein-PEG5-COOH (Carboxylic Acid) NHS_Ester Fluorescein-PEG5-NHS Ester (Amine-Reactive) Fluorescein_Acid->NHS_Ester + EDC/NHS EDC_NHS EDC + NHS NHS_Ester->Conjugate

References

Application Notes and Protocols for Labeling Oligonucleotides with Fluorescein-PEG5-Acid for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. The specificity and sensitivity of FISH largely depend on the quality of the fluorescently labeled oligonucleotide probes. This document provides detailed application notes and protocols for the labeling of amino-modified oligonucleotides with Fluorescein-PEG5-Acid and their subsequent application in FISH.

The incorporation of a Polyethylene Glycol (PEG) linker, specifically a PEG5 linker, between the fluorescein fluorophore and the oligonucleotide offers several advantages. The hydrophilic nature of the PEG spacer can improve the solubility of the labeled probe in aqueous hybridization buffers. Furthermore, the flexible and extended structure of the PEG linker can reduce steric hindrance, potentially leading to improved hybridization efficiency and accessibility to the target sequence within the complex cellular environment. While direct quantitative comparisons are limited in published literature, the physicochemical properties of PEG suggest potential improvements in signal-to-noise ratio in FISH experiments.

Data Presentation

The following tables summarize the key characteristics of this compound and provide an illustrative comparison of the expected performance of Fluorescein-PEG5-labeled probes against traditional fluorescein-labeled probes in FISH applications.

Table 1: Specifications of this compound

PropertyValue
Excitation Maximum (λex) ~494 nm
Emission Maximum (λem) ~517 nm
Molecular Weight ~698.7 g/mol
Reactive Group Carboxylic Acid (for NHS ester activation)
Linker PEG5 (Polyethylene Glycol, 5 units)
Solubility Soluble in DMSO, DMF, and water

Table 2: Illustrative Performance Comparison of FISH Probes

ParameterFluorescein Labeled ProbeFluorescein-PEG5 Labeled ProbePutative Advantage of PEG5 Linker
Relative Signal Intensity BaselinePotentially HigherImproved hybridization efficiency and reduced quenching
Signal-to-Noise Ratio GoodPotentially ImprovedReduced non-specific binding due to hydrophilicity
Photostability Moderate (subject to photobleaching)Moderate (inherent to fluorescein)No direct improvement on fluorophore photostability
Aqueous Solubility GoodExcellentEnhanced by the hydrophilic PEG linker
Steric Hindrance Potential for hindranceReducedFlexible linker provides greater spatial separation

Note: The data in Table 2 is illustrative and based on the known properties of PEG linkers. Direct quantitative data from head-to-head comparative studies is limited.

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with Fluorescein-PEG5-NHS Ester

This protocol describes the covalent conjugation of an amino-modified oligonucleotide with Fluorescein-PEG5-NHS ester. The process involves the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the oligonucleotide to form a stable amide bond.[1][2]

Materials:

  • Amino-modified oligonucleotide (5' or 3' amine)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., desalting or HPLC column)

  • Nuclease-free water

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for at least 4 hours at room temperature to form the Fluorescein-PEG5-NHS ester.

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the activated Fluorescein-PEG5-NHS ester solution to the oligonucleotide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unreacted dye and other small molecules using a desalting column or by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

    • For HPLC purification, use a C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and 494 nm (for fluorescein).

    • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled oligonucleotide.

  • Quantification and Storage:

    • Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.

    • The labeling efficiency can be estimated by measuring the absorbance at 494 nm.

    • Lyophilize the purified probe and store it at -20°C, protected from light.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with Fluorescein-PEG5 Labeled Probes

This protocol provides a general guideline for performing FISH on adherent cells using a Fluorescein-PEG5 labeled oligonucleotide probe. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.[5][6][7]

Materials:

  • Fluorescein-PEG5 labeled oligonucleotide probe

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash Buffer 1 (e.g., 2x SSC, 50% formamide at 42°C)

  • Wash Buffer 2 (e.g., 1x SSC at 42°C)

  • Wash Buffer 3 (e.g., 0.1x SSC at room temperature)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Hybridization:

    • Prepare the hybridization solution by diluting the Fluorescein-PEG5 labeled probe in Hybridization Buffer to the desired concentration (typically 1-10 ng/µL).

    • Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately place on ice.

    • Apply the denatured probe solution to the coverslip.

    • Cover with a larger coverslip to prevent evaporation.

    • Denature the cellular DNA by placing the slides on a heat block at 75°C for 5 minutes.

    • Incubate in a humidified chamber at 37-42°C overnight for hybridization to occur.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in pre-warmed Wash Buffer 1 for 15 minutes at 42°C.

    • Wash the slides in pre-warmed Wash Buffer 2 for 15 minutes at 42°C.

    • Wash the slides in Wash Buffer 3 for 5 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate the slides with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Rinse briefly with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for fluorescein (blue excitation) and DAPI (UV excitation).

    • Acquire images promptly to minimize photobleaching of the fluorescein signal.[8]

Visualizations

Oligo_Labeling_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification F_PEG_Acid This compound F_PEG_NHS Fluorescein-PEG5-NHS Ester F_PEG_Acid->F_PEG_NHS DMF/DMSO DCC_NHS DCC + NHS DCC_NHS->F_PEG_NHS Amino_Oligo Amino-Oligonucleotide Labeled_Oligo_Crude Crude Labeled Oligo F_PEG_NHS->Labeled_Oligo_Crude Amino_Oligo->Labeled_Oligo_Crude pH 8.5-9.0 Buffer Purified_Oligo Purified Fluorescein-PEG5-Oligo Labeled_Oligo_Crude->Purified_Oligo HPLC or Desalting

Caption: Workflow for labeling an amino-modified oligonucleotide with this compound.

FISH_Workflow start Start fixation Cell Fixation (PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization hybridization Hybridization with Fluorescein-PEG5 Probe permeabilization->hybridization washes Post-Hybridization Washes hybridization->washes counterstain Counterstaining (DAPI) washes->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).

Caption: Chemical reaction of Fluorescein-PEG5-NHS ester with an amino-oligonucleotide.

References

Application of Fluorescein-PEG5-Acid in targeted drug delivery systems.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG5-Acid is a versatile molecule widely employed in biomedical research, particularly in the development of targeted drug delivery systems.[1][2] This compound comprises three key functional components: a fluorescein moiety for fluorescent imaging, a polyethylene glycol (PEG) linker, and a terminal carboxylic acid group for conjugation.[1] The fluorescein component provides a strong, well-characterized fluorescent signal (excitation/emission maxima at ~494/517 nm), enabling visualization and tracking of the molecule and any attached cargo.[2][3] The PEG linker, in this case with five repeating units, enhances hydrophilicity, improves solubility and stability in aqueous media, and reduces non-specific interactions with biological components, which is crucial for in vivo applications.[1][3][4] The terminal carboxylic acid provides a reactive handle for covalent conjugation to a variety of biomolecules, such as targeting ligands (antibodies, peptides), drugs, or nanoparticles.[1][3]

These properties make this compound an invaluable tool for researchers developing sophisticated drug delivery vehicles. Its applications span from fundamental studies of cellular uptake and intracellular trafficking to the in vivo imaging of drug distribution and tumor targeting.[1][2]

Key Features and Applications

The unique combination of a fluorescent reporter, a biocompatible linker, and a reactive functional group allows for a multitude of applications in targeted drug delivery:

  • Fluorescent Labeling and Tracking: Covalently attaching this compound to drugs, targeting moieties, or delivery vehicles enables their visualization and quantification in vitro and in vivo.[2]

  • Enhanced Drug Delivery: The PEG component improves the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability.[4]

  • Targeted Delivery Systems: The carboxylic acid group can be used to conjugate the molecule to targeting ligands that specifically bind to receptors overexpressed on diseased cells, such as cancer cells, thereby enhancing the local concentration of the therapeutic agent.[1]

  • Cellular Uptake and Internalization Studies: The fluorescence of the molecule allows for the real-time monitoring of the cellular uptake and intracellular fate of the drug delivery system using techniques like fluorescence microscopy and flow cytometry.[2][5]

  • In Vivo Imaging: The fluorescent signal can be used for non-invasive imaging of the biodistribution and tumor accumulation of the drug delivery system in animal models.[1]

  • PROTAC Development: this compound can be utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

Data Presentation

The following tables summarize typical quantitative data that can be obtained when utilizing this compound in targeted drug delivery systems. The values presented are illustrative and will vary depending on the specific drug, targeting ligand, and cell line used.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight698.8 g/mol [3]
Excitation Maximum494 nm[2][3]
Emission Maximum517 nm[2][3]
Purity≥98%[3][4]
SolubilityWater, DMSO, DMF, DCM[3]
Storage Condition-20°C[3]

Table 2: Example Data for a Targeted Nanoparticle System Labeled with this compound

ParameterValueMethod of Analysis
Nanoparticle Characteristics
Average Particle Size100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 to -25 mVLaser Doppler Velocimetry
Drug Loading & Conjugation
Drug Loading Content (DLC)5 - 10% (w/w)HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (EE)> 90%HPLC, UV-Vis Spectroscopy
This compound Conjugation Efficiency> 80%Fluorescence Spectroscopy
Cellular Uptake (in vitro)
Cell Linee.g., HeLa, MCF-7, U87-EGFR
Incubation Time4 - 24 hours
Cellular Uptake (Fluorescence Intensity)Dose- and time-dependent increaseFlow Cytometry, Confocal Microscopy
Vmax (Maximum Uptake Rate)7.9 x 10^4 nanoparticles/hour/cell (example)Fluorometric measurement with NTA calibration
Half-Maximum Uptake Concentration~0.8 trillion nanoparticles/mL (example)Fluorometric measurement with NTA calibration

Experimental Protocols

Herein, we provide detailed protocols for key experiments involving the use of this compound in the development of a targeted drug delivery system.

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of the carboxylic acid group of this compound to the primary amine of a targeting peptide using EDC/NHS chemistry.

Materials:

  • This compound

  • Targeting peptide with a primary amine (e.g., cRGD)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 1 kDa) or size-exclusion chromatography column

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS ester.

  • Conjugation to the Targeting Peptide:

    • Dissolve the targeting peptide (1.2 equivalents) in PBS (pH 7.4).

    • Add the activated Fluorescein-PEG5-NHS ester solution dropwise to the peptide solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the reaction mixture by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes or by using a size-exclusion chromatography column to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry, HPLC, and UV-Vis spectroscopy (to quantify the fluorescein concentration).

Protocol 2: In Vitro Cellular Uptake and Imaging using Confocal Microscopy

This protocol details the procedure for visualizing the cellular uptake of a this compound labeled drug delivery system.

Materials:

  • Cells of interest (e.g., cancer cell line) cultured on glass-bottom dishes

  • This compound labeled drug delivery system (e.g., nanoparticles)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding:

    • Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

  • Treatment:

    • Prepare different concentrations of the this compound labeled drug delivery system in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the labeled system.

    • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Cell Fixation and Staining:

    • After incubation, wash the cells three times with cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target).

    • Wash the cells three times with PBS.

    • Stain the cell nuclei by incubating with DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add a drop of mounting medium to the cells.

    • Visualize the cells using a confocal laser scanning microscope. Use the appropriate laser lines for DAPI (e.g., 405 nm) and Fluorescein (e.g., 488 nm).

    • Capture images at different z-stacks to analyze the intracellular localization.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks and workflows related to the application of this compound in targeted drug delivery.

G Conceptual Structure of this compound cluster_0 This compound Fluorescein Fluorescein Moiety (Fluorescent Reporter) PEG5 PEG5 Linker (Hydrophilic Spacer) Fluorescein->PEG5 Covalent Bond Acid Carboxylic Acid (Reactive Group) PEG5->Acid Covalent Bond

Caption: Molecular components of this compound.

G Workflow for Targeted Drug Delivery System Development cluster_0 Synthesis and Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A Conjugation of this compound to Targeting Ligand C Assembly of Labeled Ligand on Nanoparticle Surface A->C B Drug Encapsulation in Nanoparticle Core B->C D Physicochemical Characterization (Size, Zeta) C->D E Cellular Uptake Studies (Confocal Microscopy, Flow Cytometry) D->E F Cytotoxicity Assays E->F G Animal Model of Disease F->G H Biodistribution and Tumor Targeting (Fluorescence Imaging) G->H I Therapeutic Efficacy Evaluation H->I G Targeted Drug Delivery Signaling Pathway NP Fluorescein-Labeled Targeted Nanoparticle Receptor Cell Surface Receptor (Overexpressed on Target Cell) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., Nucleus, Cytoplasm) DrugRelease->Target Therapeutic Action

References

Application Notes and Protocols for Fluorescein-PEG5-Acid in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescein-PEG5-Acid

This compound is a versatile fluorescent probe designed for the sensitive and specific analysis of receptor-ligand interactions.[1][2] This probe consists of a fluorescein fluorophore, a hydrophilic 5-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid group. The fluorescein moiety provides a strong fluorescence signal with excitation and emission maxima at approximately 494 nm and 517 nm, respectively.[1][2] The PEG linker enhances aqueous solubility and minimizes non-specific binding, a crucial feature for generating high-quality data in biological assays.[3] The terminal carboxylic acid allows for covalent conjugation to the primary amine of a ligand of interest, enabling the creation of a custom fluorescent probe for a specific receptor target.

These characteristics make this compound an invaluable tool for various receptor binding applications, including those involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its use offers a safer and often more sensitive alternative to traditional radioligand binding assays.[1][4]

Key Properties of this compound

PropertyValueReference
Excitation Maximum ~494 nm[1][2]
Emission Maximum ~517 nm[1][2]
Molecular Weight Varies by manufacturer
Functional Group Carboxylic Acid (-COOH)[1]
Linker 5-unit Polyethylene Glycol (PEG5)

Application I: G-Protein Coupled Receptor (GPCR) Binding Studies

GPCRs represent a large family of transmembrane receptors that are crucial drug targets. Fluorescent ligands derived from this compound can be employed to characterize ligand binding, determine receptor affinity, and screen for novel drug candidates targeting GPCRs.

GPCR Signaling Pathway Overview

Upon agonist binding, a GPCR undergoes a conformational change, leading to the activation of an intracellular heterotrimeric G-protein.[5][6] The activated G-protein then initiates a cascade of downstream signaling events. The following diagram illustrates a canonical GPCR signaling pathway.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP Effector->cAMP Production Ligand Agonist Ligand Ligand->GPCR Binding ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Canonical G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Applications and Protocols

1. Fluorescence Polarization (FP) for Binding Affinity (Kd) Determination

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[7] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, rapidly tumbling fluorescent ligand (e.g., a ligand conjugated to this compound) will have a low polarization value. Upon binding to a larger receptor, the complex tumbles more slowly, resulting in a higher polarization value.

Illustrative Data for GPCR Binding using FP

Disclaimer: The following data are for illustrative purposes only and represent typical results that could be obtained in an FP assay.

ParameterValue
Tracer (Fluorescein-PEG5-Ligand) 10 nM
Receptor (GPCR) 0.1 - 1000 nM
Calculated Kd 52.5 nM
Assay Window (ΔmP) 120 mP

Protocol: Kd Determination by Fluorescence Polarization

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Tracer_Prep Prepare Fluorescein-PEG5-Ligand (Tracer) Stock Solution Dispense Dispense Tracer, Buffer, and Receptor Dilutions into a 384-well plate Tracer_Prep->Dispense Receptor_Prep Prepare Serial Dilution of GPCR Receptor_Prep->Dispense Buffer_Prep Prepare Assay Buffer Buffer_Prep->Dispense Incubate Incubate at Room Temperature (e.g., 30 minutes) Dispense->Incubate Read_Plate Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) Incubate->Read_Plate Plot_Data Plot Polarization (mP) vs. Receptor Concentration Read_Plate->Plot_Data Fit_Curve Fit Data to a One-Site Binding Model Plot_Data->Fit_Curve Calculate_Kd Determine Kd Fit_Curve->Calculate_Kd

Workflow for Kd determination using Fluorescence Polarization.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound conjugated ligand (tracer) in a suitable buffer (e.g., PBS with 0.01% Tween-20).

    • Perform a serial dilution of the purified GPCR in the same assay buffer.

  • Assay Setup:

    • In a low-volume, black, 384-well plate, add the tracer at a fixed final concentration (typically at or below the expected Kd).

    • Add the serially diluted receptor to the wells.

    • Include control wells containing only the tracer and buffer (for minimum polarization) and wells with tracer and the highest concentration of receptor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the change in millipolarization (mP) units against the concentration of the receptor.

    • Fit the data using a non-linear regression model for one-site specific binding to determine the dissociation constant (Kd).

2. Fluorescence Resonance Energy Transfer (FRET) for Competitive Binding (IC50) Assays

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[8] In a receptor binding context, a GPCR can be labeled with a donor fluorophore (e.g., a fluorescent protein) and the ligand conjugated to this compound can act as the acceptor. When the fluorescent ligand binds to the receptor, FRET occurs. Unlabeled competitor compounds can displace the fluorescent ligand, leading to a decrease in the FRET signal. This principle is used to determine the half-maximal inhibitory concentration (IC50) of test compounds.

Illustrative Data for GPCR Competitive Binding using FRET

Disclaimer: The following data are for illustrative purposes only and represent typical results that could be obtained in a FRET-based competitive binding assay.

ParameterValue
Donor-labeled Receptor 5 nM
Fluorescein-PEG5-Ligand (Acceptor) 20 nM
Test Compound Concentration Range 0.01 nM - 10 µM
Calculated IC50 150 nM

Protocol: IC50 Determination by FRET

  • Reagent Preparation:

    • Prepare cells expressing the GPCR tagged with a donor fluorophore (e.g., CFP or GFP).

    • Prepare a stock solution of the this compound conjugated ligand (acceptor).

    • Prepare serial dilutions of the unlabeled competitor compounds.

  • Assay Setup:

    • In a suitable microplate, dispense the cells expressing the donor-labeled receptor.

    • Add the Fluorescein-PEG5-Ligand at a fixed concentration.

    • Add the serially diluted competitor compounds.

    • Include control wells with no competitor (maximum FRET) and wells with a saturating concentration of a known unlabeled ligand (minimum FRET).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a time sufficient to reach equilibrium.

  • Measurement:

    • Measure the fluorescence of both the donor and acceptor fluorophores using a FRET-capable plate reader. Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Plot the FRET ratio against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application II: Receptor Tyrosine Kinase (RTK) Binding Studies

RTKs are cell surface receptors that play critical roles in cellular growth, differentiation, and metabolism.[9] Dysregulation of RTK signaling is implicated in various diseases, including cancer. This compound can be used to develop fluorescent probes for studying ligand binding to RTKs.

Receptor Tyrosine Kinase Signaling Pathway Overview

Ligand binding to an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[10][11] These phosphorylated tyrosines serve as docking sites for downstream signaling proteins, initiating intracellular signaling cascades.

RTK_Signaling cluster_membrane Plasma Membrane RTK_Monomer1 RTK Monomer RTK_Dimer RTK Dimer (Phosphorylated) RTK_Monomer1->RTK_Dimer Dimerization & Autophosphorylation RTK_Monomer2 RTK Monomer RTK_Monomer2->RTK_Dimer Dimerization & Autophosphorylation Adapter Adapter Protein (e.g., Grb2) RTK_Dimer->Adapter Recruitment Ligand Growth Factor Ligand->RTK_Monomer1 Ligand->RTK_Monomer2 Effector Downstream Effector (e.g., Sos) Adapter->Effector Activation Signaling_Cascade Signaling Cascade (e.g., MAPK Pathway) Effector->Signaling_Cascade

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Applications and Protocols

3. Flow Cytometry for Cellular Receptor Occupancy

Flow cytometry can be used to quantify the binding of a fluorescent ligand to receptors on the surface of living cells.[12][13] This method allows for the analysis of receptor expression levels and the determination of ligand binding affinity in a cellular context.

Illustrative Data for RTK Binding using Flow Cytometry

Disclaimer: The following data are for illustrative purposes only and represent typical results that could be obtained in a flow cytometry-based binding assay.

ParameterValue
Cell Line Cells overexpressing the target RTK
Fluorescein-PEG5-Ligand Conc. 1 nM - 1 µM
Calculated Apparent Kd 85 nM
Bmax (MFI) 1.5 x 10^5

Protocol: Cellular Receptor Binding by Flow Cytometry

Flow_Cytometry_Workflow cluster_prep Cell & Reagent Preparation cluster_staining Cell Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis Cell_Harvest Harvest Cells Expressing Target RTK Incubate_Cells Incubate Cells with Fluorescent Ligand (and Competitor for non-specific binding) Cell_Harvest->Incubate_Cells Tracer_Dilution Prepare Serial Dilution of Fluorescein-PEG5-Ligand Tracer_Dilution->Incubate_Cells Wash_Cells Wash Cells to Remove Unbound Ligand Incubate_Cells->Wash_Cells Acquire_Data Analyze Cells on a Flow Cytometer Wash_Cells->Acquire_Data Gate_Population Gate on Live, Single Cells Acquire_Data->Gate_Population Extract_MFI Extract Mean Fluorescence Intensity (MFI) Gate_Population->Extract_MFI Plot_Data Plot MFI vs. Ligand Concentration Extract_MFI->Plot_Data Calculate_Kd Determine Apparent Kd Plot_Data->Calculate_Kd

References

Application Notes and Protocols for Covalent Attachment of Fluorescein-PEG5-Acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptides and their interactions. Fluorescein, a widely used fluorophore, offers bright green fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy and detection systems. The incorporation of a polyethylene glycol (PEG) linker, specifically a PEG5 linker, enhances the water solubility of the labeled peptide and provides a flexible spacer arm, which can reduce steric hindrance and minimize interactions between the dye and the peptide, thus preserving the peptide's biological activity.

This document provides detailed protocols for the covalent attachment of Fluorescein-PEG5-Acid to the N-terminus of a peptide. The carboxylic acid group of the labeling reagent is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of the peptide to form a stable amide bond. This application note also describes the purification and characterization of the resulting fluorescently labeled peptide and provides an example of its application in a protease activity assay.

Chemical Principle of Covalent Attachment

The covalent attachment of this compound to a peptide is a two-step process. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. In the second step, the Fluorescein-PEG5-NHS ester reacts with the primary amine at the N-terminus of the peptide, resulting in the formation of a stable amide bond and the release of NHS.

G cluster_activation Activation Step cluster_labeling Labeling Step This compound This compound Fluorescein-PEG5-NHS_Ester Fluorescein-PEG5-NHS Ester This compound->Fluorescein-PEG5-NHS_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Fluorescein-PEG5-NHS_Ester Labeled_Peptide Fluorescein-PEG5-Peptide Fluorescein-PEG5-NHS_Ester->Labeled_Peptide Amide Bond Formation Peptide Peptide Peptide->Labeled_Peptide NHS NHS (byproduct) Labeled_Peptide->NHS

Figure 1: Reaction scheme for the covalent attachment of this compound to a peptide.

Data Presentation

The following tables summarize the specifications of the reagents and provide illustrative data for the labeling reaction and characterization of the final product.

Table 1: Reagent Specifications

ReagentMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)
This compound~650494517
Ac-DEVD-NH2 (Example Peptide)~476N/AN/A

Table 2: Illustrative Labeling Efficiency and Yield *

Molar Ratio (Dye:Peptide)Reaction Time (hours)Labeling Efficiency (%)Final Yield (%)
1.5:14~75~60
3:14>90~75
5:12>95~80

*Note: These values are illustrative and can vary depending on the specific peptide sequence, reaction conditions, and purification method.

Table 3: Characterization Data Summary

Analysis MethodExpected Result
Mass Spectrometry (MALDI-TOF)Observed mass should correspond to the calculated mass of the Fluorescein-PEG5-Peptide conjugate.
UV-Vis SpectroscopyTwo absorbance peaks expected: one for the peptide bond (~220 nm) and one for fluorescein (~494 nm).
Fluorescence SpectroscopyExcitation and emission maxima should be consistent with fluorescein (~494 nm and ~517 nm, respectively).

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide with a primary amine (e.g., N-terminus)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., MALDI-TOF)

  • UV-Vis spectrophotometer

  • Fluorometer

Protocol 1: Activation of this compound
  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add 1.5 equivalents of NHS to the solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, protected from light.

  • The resulting Fluorescein-PEG5-NHS ester solution is now ready for the labeling reaction.

Protocol 2: Covalent Labeling of Peptide
  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mg/mL.

  • Add the activated Fluorescein-PEG5-NHS ester solution to the peptide solution. A molar excess of the activated dye (e.g., 3-5 fold) is recommended to ensure complete labeling of the peptide.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) if necessary.

Protocol 3: Purification of the Labeled Peptide
  • Acidify the reaction mixture with a small amount of TFA.

  • Purify the Fluorescein-PEG5-Peptide conjugate by reverse-phase HPLC.

  • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at both 220 nm (for the peptide bond) and 494 nm (for the fluorescein).

  • Collect the fractions containing the desired product.

  • Lyophilize the purified fractions to obtain the final product as a powder.

Protocol 4: Characterization of the Labeled Peptide
  • Mass Spectrometry: Confirm the molecular weight of the purified product using MALDI-TOF or ESI-MS. The observed mass should match the calculated mass of the Fluorescein-PEG5-Peptide conjugate.

  • UV-Vis Spectroscopy: Dissolve the labeled peptide in a suitable buffer (e.g., PBS) and measure the absorbance spectrum. Determine the concentration of the peptide and the dye using their respective extinction coefficients.

  • Fluorescence Spectroscopy: Measure the fluorescence excitation and emission spectra of the labeled peptide to confirm the presence of the fluorescein label and its characteristic spectral properties.

Application Example: In Vitro Caspase-3 Activity Assay

Fluorescently labeled peptides are valuable tools for studying enzyme activity. A common application is in the development of FRET (Förster Resonance Energy Transfer)-based assays for proteases. In this example, a peptide substrate for Caspase-3, a key enzyme in the apoptotic pathway, is labeled with Fluorescein-PEG5 as the donor fluorophore and a suitable quencher. When the peptide is intact, the fluorescence of fluorescein is quenched. Upon cleavage by active Caspase-3, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Experimental Workflow for Caspase-3 Activity Assay

G Start Start Prepare_Reagents Prepare Assay Buffer and Fluorescein-PEG5-DEVD-Quencher Substrate Start->Prepare_Reagents Induce_Apoptosis Induce Apoptosis in Cells (e.g., with Staurosporine) Prepare_Reagents->Induce_Apoptosis Prepare_Lysates Prepare Cell Lysates Induce_Apoptosis->Prepare_Lysates Mix_Reagents Mix Cell Lysate with Substrate Solution Prepare_Lysates->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 494 nm, Em: 517 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Plot Fluorescence vs. Time) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a Caspase-3 activity assay using a fluorescently labeled peptide.
Protocol for Caspase-3 Activity Assay

  • Synthesize and purify the Fluorescein-PEG5-DEVD-Quencher peptide as described above.

  • Prepare a stock solution of the substrate in DMSO.

  • Prepare an assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

  • Induce apoptosis in a cell culture to obtain cell lysates containing active Caspase-3.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Initiate the reaction by adding the fluorescent peptide substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~494 nm and emission at ~517 nm.

  • The rate of fluorescence increase is proportional to the Caspase-3 activity in the sample.

Signaling Pathway: Caspase-3 Activation in Apoptosis

The following diagram illustrates a simplified signaling pathway leading to the activation of Caspase-3 and the subsequent cleavage of the FRET-based peptide substrate.

G cluster_pathway Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Substrate Fluorescein-PEG5-DEVD-Quencher (Intact, Low Fluorescence) Caspase3->Substrate Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution Cleaved_Substrate Cleaved Products (High Fluorescence) Substrate->Cleaved_Substrate

Troubleshooting & Optimization

Addressing photostability and photobleaching of Fluorescein-PEG5-Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability and photobleaching of Fluorescein-PEG5-Acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1] For this compound, this process is primarily caused by the interaction of the excited fluorescein molecule with molecular oxygen, which results in the formation of reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent. The process is often complex and may not follow a simple single-exponential decay.[1][2]

Q2: How does the experimental environment affect the photostability of this compound?

A2: Several environmental factors can significantly impact the photostability of fluorescein derivatives:

  • pH: The fluorescence of fluorescein is highly pH-dependent. In acidic solutions, its fluorescence is significantly reduced. It is recommended to maintain a slightly alkaline pH (typically pH 7.5-8.5) for optimal and stable fluorescence.

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching through the generation of reactive oxygen species. Deoxygenating the sample buffer can enhance photostability.

  • Mounting Medium: The choice of mounting medium can greatly influence photostability. Using a medium containing an antifade reagent is highly recommended.[3][4]

Q3: What are antifade reagents and how do they protect this compound?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[5] They work primarily by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore. Commonly used antifade reagents include:

  • p-Phenylenediamine (PPD): Highly effective but can be toxic and may reduce the initial fluorescence intensity.[5][6]

  • n-Propyl gallate (NPG): A non-toxic option that can be used with live cells.[5][6]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A less toxic alternative to PPD, also suitable for live-cell imaging.[5]

  • Trolox: A vitamin E analog that acts as an antioxidant and is effective in reducing blinking and photobleaching.

Q4: Does the PEG linker in this compound affect its photostability?

A4: While specific data on the photostability of this compound is limited, the PEG (polyethylene glycol) linker is primarily designed to increase the hydrophilicity and biocompatibility of the molecule. The PEG chain itself is not expected to have a significant direct impact on the photochemical properties of the fluorescein fluorophore. However, by potentially altering the local microenvironment of the dye, it could indirectly influence its interaction with oxygen and other molecules, which might have a minor effect on its photobleaching rate. The dominant factors affecting photostability will still be related to the fluorescein core.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid signal fading during imaging Photobleaching 1. Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. 2. Minimize Exposure Time: Use the shortest possible exposure time for image acquisition. 3. Use Antifade Reagents: Mount the sample in a high-quality antifade mounting medium.[3][4] 4. Image a Fresh Field of View: For fixed samples, move to a new area on the slide for each image.
Weak or no initial fluorescence signal Suboptimal pH Adjust the pH of the buffer or mounting medium to be slightly alkaline (pH 7.5-8.5).
Incorrect filter set Ensure the excitation and emission filters on the microscope are appropriate for fluorescein (Excitation max ~494 nm, Emission max ~517 nm).
Low concentration of the probe Increase the concentration of this compound used for labeling.
High background fluorescence Autofluorescence of sample Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a longer wavelength.
Non-specific binding of the probe Ensure adequate blocking and washing steps in your staining protocol.
Impure reagents Use high-purity solvents and reagents for sample preparation.
Inconsistent fluorescence intensity between samples Variations in illumination Ensure consistent illumination settings (laser power, exposure time) across all samples.
Different sample mounting Use the same type and volume of mounting medium for all samples.
Photobleaching during setup Minimize light exposure while focusing and locating the region of interest.

Quantitative Data

ParameterValueConditionsReference
Excitation Maximum ~494 nm--
Emission Maximum ~517 nm--
Fluorescence Quantum Yield (Φf) 0.92 ± 0.03in 0.1 M NaOH[7]
0.79in ethanol[8]
Fluorescence Lifetime (τf) ~4.0 nsin basic aqueous solution[9]
Photobleaching Kinetics Generally not a single-exponential processIn microscopy[1][2]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells
  • Cell Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Staining: Incubate the cells with this compound conjugate at the desired concentration in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip on a microscope slide using a mounting medium containing an antifade reagent.

  • Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for fluorescein. Minimize light exposure to reduce photobleaching.

Protocol 2: Assessing Photostability by Measuring Photobleaching Rate
  • Sample Preparation: Prepare a sample stained with this compound as described in Protocol 1.

  • Microscope Setup:

    • Use a fluorescence microscope with a stable light source (e.g., a laser).

    • Select the region of interest (ROI).

    • Set the excitation intensity and exposure time.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI with a defined interval (e.g., every 5 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes).

    • Keep the illumination continuous or use a consistent illumination protocol for each time point.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series using image analysis software (e.g., ImageJ).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s).

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis StainedSample Stained Sample (this compound) Microscope Fluorescence Microscope StainedSample->Microscope Mount TimeLapse Time-Lapse Acquisition Microscope->TimeLapse Acquire ImageAnalysis Image Analysis (ROI Intensity) TimeLapse->ImageAnalysis Process Plotting Plot Intensity vs. Time ImageAnalysis->Plotting Fitting Curve Fitting Plotting->Fitting RateConstant Determine Photobleaching Rate Fitting->RateConstant

Caption: Workflow for assessing the photostability of this compound.

Photobleaching_Pathway S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 Excitation Bleached Bleached Product S1->S0 Fluorescence T1 T1 (Excited Triplet) S1->T1 Intersystem Crossing S1->Bleached Photodegradation T1->S0 Phosphorescence (slow) Oxygen O2 T1->Oxygen Energy Transfer ROS ROS Oxygen->ROS Formation ROS->S0 Reacts with Fluorophore

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

References

Technical Support Center: Purification of Fluorescein-PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Fluorescein-PEG5-Acid from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a reagent commonly used to attach a fluorescent label (fluorescein) to proteins, peptides, or other molecules via a flexible polyethylene glycol (PEG) spacer. After a conjugation reaction, it is crucial to remove any unreacted or excess this compound. Failure to do so can lead to inaccurate quantification of the labeled product, interference in downstream applications due to the unbound fluorescent tag, and potential cytotoxic effects in cell-based assays.

Q2: What are the primary methods for removing unconjugated this compound?

The most effective methods for removing small, unconjugated PEG reagents are based on size and physicochemical properties. These include:

  • Dialysis: A size-based separation method using a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process for efficient buffer exchange and removal of small molecules.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective due to the acidic nature of the this compound.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The fluorescein moiety imparts a hydrophobic character that can be exploited for separation.[2][3]

Q3: How do I choose the best purification method for my sample?

The optimal method depends on factors such as the size of your target molecule, sample volume, required purity, and available equipment. The table below provides a comparison to aid in your decision-making process.

Comparison of Purification Methods

MethodPrincipleTypical Sample VolumeProcessing TimeEfficiency of RemovalKey AdvantagesKey Disadvantages
Dialysis Size-based diffusion across a semi-permeable membrane10 µL - 100 mL4 - 48 hoursGood to ExcellentSimple, gentle on samples, low costSlow, requires large buffer volumes, potential for sample dilution
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volume100 µL - 10 mL (analytical) to Liters (preparative)30 min - 2 hoursExcellentHigh resolution, reproducible, can be automatedPotential for sample dilution, column cost, risk of nonspecific adsorption
Tangential Flow Filtration (TFF) Pressure-driven size-based separation and buffer exchange50 mL - thousands of Liters1 - 4 hoursExcellentFast, scalable, can concentrate the sample simultaneouslyHigher initial equipment cost, potential for membrane fouling
Ion-Exchange Chromatography (IEX) Separation based on net charge1 mL - Liters1 - 3 hoursVery GoodHigh capacity, can separate based on degree of labelingRequires buffer optimization (pH and ionic strength), potential for protein denaturation
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity1 mL - Liters1 - 3 hoursVery GoodCan be a good orthogonal method to IEX and SECRequires high salt concentrations which may affect protein stability

Experimental Protocols & Workflows

Below are detailed protocols for the recommended purification methods.

Method 1: Dialysis

Dialysis is a straightforward and gentle method for removing small molecules like unconjugated this compound from larger, labeled biomolecules.[4]

Experimental Protocol
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugated product but large enough to allow the unconjugated this compound (MW ~ 500-600 Da) to pass through. A 2K to 3.5K MWCO is typically a safe choice for most protein conjugates.

  • Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential osmotic changes.

  • Dialysis Setup: Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[4][5] Use a stir bar and stir plate to ensure adequate buffer circulation.

  • Buffer Exchange:

    • Dialyze for 2-4 hours at 4°C.

    • Change the dialysis buffer.

    • Repeat the buffer exchange at least two more times. An overnight dialysis for the final exchange is recommended for complete removal.[4]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

Dialysis Workflow

Dialysis_Workflow Dialysis Workflow for Removal of Unconjugated this compound start Start: Conjugation Reaction Mixture prep_membrane Prepare Dialysis Membrane (Select appropriate MWCO) start->prep_membrane load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample dialysis_step1 Dialyze against Buffer (2-4 hours, 4°C) load_sample->dialysis_step1 buffer_exchange1 Change Dialysis Buffer dialysis_step1->buffer_exchange1 dialysis_step2 Continue Dialysis (2-4 hours, 4°C) buffer_exchange1->dialysis_step2 buffer_exchange2 Change Dialysis Buffer dialysis_step2->buffer_exchange2 dialysis_step3 Final Dialysis (Overnight, 4°C) buffer_exchange2->dialysis_step3 recover_sample Recover Purified Conjugate dialysis_step3->recover_sample end End: Purified Conjugate recover_sample->end

Caption: Workflow for removing unconjugated this compound using dialysis.

Method 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. Larger molecules, like your conjugated product, will elute first, while smaller molecules, such as the unconjugated this compound, will be retained longer in the column.

Experimental Protocol
  • Column and Resin Selection: Choose an SEC column with a fractionation range appropriate for your conjugated product. For example, a Sephadex G-25 or equivalent resin is suitable for separating proteins ( >5 kDa) from small molecules like unconjugated PEG.

  • System Preparation: Equilibrate the SEC column with a suitable buffer (e.g., PBS) until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.

  • Sample Preparation: Centrifuge your sample at 10,000 x g for 15 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions and monitor the elution profile using a UV detector (at 280 nm for protein and 494 nm for fluorescein).

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE, UV-Vis spectroscopy) to identify those containing the purified conjugate, free of unconjugated this compound.

SEC Workflow

SEC_Workflow SEC Workflow for Removal of Unconjugated this compound start Start: Conjugation Reaction Mixture prep_sample Prepare Sample (Centrifuge and Filter) start->prep_sample equilibrate_column Equilibrate SEC Column with Buffer prep_sample->equilibrate_column inject_sample Inject Sample onto Column equilibrate_column->inject_sample elute_collect Elute with Buffer and Collect Fractions inject_sample->elute_collect monitor_fractions Monitor Elution Profile (UV 280nm & 494nm) elute_collect->monitor_fractions analyze_fractions Analyze Fractions (e.g., SDS-PAGE) monitor_fractions->analyze_fractions pool_fractions Pool Fractions with Purified Conjugate analyze_fractions->pool_fractions end End: Purified Conjugate pool_fractions->end

Caption: Workflow for purifying Fluorescein-PEGylated conjugates using SEC.

Method 3: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange and the removal of small molecules. The sample is passed tangentially across a membrane, which prevents the build-up of molecules on the membrane surface that can cause fouling.[6]

Experimental Protocol
  • Membrane Selection: Choose a TFF membrane with an MWCO that retains your conjugated product while allowing the unconjugated this compound to pass through. A 3K to 10K MWCO membrane is a common choice for protein conjugates.

  • System Setup: Assemble the TFF system according to the manufacturer's instructions, connecting the membrane cassette, pump, and reservoirs.

  • System Equilibration: Flush the system with equilibration buffer to wet the membrane and remove any storage solution.

  • Diafiltration:

    • Load your sample into the sample reservoir.

    • Begin recirculating the sample through the system.

    • Continuously add fresh diafiltration buffer to the sample reservoir at the same rate that filtrate is being removed. This process is known as constant volume diafiltration.

    • Perform 5-10 diavolumes (a diavolume is the volume of the sample in the reservoir) to ensure complete removal of the unconjugated PEG.

  • Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of diafiltration buffer and allowing the filtrate to be removed.

  • Sample Recovery: Collect the concentrated, purified sample from the reservoir.

TFF Workflow

TFF_Workflow TFF Workflow for Removal of Unconjugated this compound start Start: Conjugation Reaction Mixture setup_tff Setup and Equilibrate TFF System start->setup_tff load_sample Load Sample into Reservoir setup_tff->load_sample diafiltration Perform Diafiltration (5-10 Diavolumes) load_sample->diafiltration concentration Concentrate Sample (Optional) diafiltration->concentration recover_sample Recover Purified and Concentrated Conjugate concentration->recover_sample end End: Purified Conjugate recover_sample->end

Caption: TFF workflow for the purification of Fluorescein-PEGylated molecules.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Conjugate Nonspecific Adsorption: The conjugate is sticking to the chromatography resin or membrane.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. - For SEC, try a different resin material.
Precipitation: The conjugate is aggregating and precipitating during purification.- Optimize buffer pH and ionic strength. - Perform purification at a lower temperature (4°C). - Concentrate the sample after purification if dilution is an issue.
Incomplete Removal of Unconjugated PEG Inefficient Dialysis: Dialysis time is too short or buffer volume is insufficient.- Increase dialysis time and perform more frequent buffer changes with a larger volume of fresh buffer.[4]
Poor SEC Resolution: The SEC column is not adequately separating the conjugate from the free PEG.- Use a longer column or a column with a smaller pore size to improve resolution. - Decrease the flow rate.
Inefficient TFF: Insufficient diavolumes were performed.- Increase the number of diavolumes to 7-10.
Loss of Fluorescence Signal Photobleaching: The fluorescein is being damaged by excessive exposure to light.- Minimize exposure of the sample to light during all purification steps. - Use an anti-fade reagent if the sample will be used for microscopy.[7]
pH Sensitivity: The fluorescence of fluorescein is pH-dependent and may be quenched at acidic pH.- Maintain a neutral to slightly alkaline pH (7.0-8.5) in all buffers.
Quenching: The fluorescent signal is being quenched by components in the buffer or by aggregation.- Ensure buffers do not contain quenching agents (e.g., high concentrations of iodide). - If aggregation is suspected, try adding solubilizing agents or changing buffer conditions.
Conjugate Aggregation Hydrophobic Interactions: The fluorescein moiety can increase the hydrophobicity of the conjugate, leading to aggregation.- Add non-ionic detergents or arginine to the buffers to reduce protein-protein interactions. - Consider using HIC for purification, which can sometimes resolve aggregates.
Instability: The conjugation process may have compromised the stability of the target molecule.- Screen different buffer conditions (pH, ionic strength, additives) to find the optimal conditions for stability.

References

Technical Support Center: Preventing Protein Aggregation with Fluorescein-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with Fluorescein-PEG5-Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound?

Protein aggregation during labeling with this compound can be attributed to several factors:

  • Increased Hydrophobicity: The fluorescein moiety is inherently hydrophobic. Covalently attaching it to the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[1][2][3]

  • High Dye-to-Protein Ratio: A high molar ratio of the labeling reagent to the protein can result in the modification of multiple surface residues. This over-labeling can significantly alter the protein's physicochemical properties, including its surface charge and hydrophobicity, thereby increasing its propensity to aggregate.[2]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the labeling buffer are critical for protein stability. If the buffer pH is close to the protein's isoelectric point (pI), the net surface charge of the protein will be minimal, reducing electrostatic repulsion between molecules and promoting aggregation.[4] Similarly, very low ionic strength can also lead to aggregation for some proteins.

  • High Protein Concentration: Increased protein concentrations enhance the probability of intermolecular interactions, which can lead to the formation of aggregates.[4][5]

  • Presence of Impurities: The initial protein sample may contain small amounts of aggregates or other impurities that can act as nucleation sites, accelerating the aggregation process during labeling.

  • Conformational Changes: The labeling process itself can sometimes induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can initiate aggregation.[3]

Q2: How does the PEG (Polyethylene Glycol) component of this compound affect protein stability?

The PEG component of the labeling reagent is intended to counteract the hydrophobicity of the fluorescein dye and improve the overall properties of the labeled protein. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to:

  • Increase Solubility and Stability: PEG is a hydrophilic polymer that can increase the solubility and stability of the protein to which it is attached.[6]

  • Reduce Aggregation: The PEG chain can create a hydrophilic shield around the protein, sterically hindering intermolecular interactions and reducing the tendency for aggregation.

  • Prolong Circulation Time: In therapeutic applications, PEGylation can increase the hydrodynamic size of the protein, which can prolong its circulation time in the body by reducing renal clearance.

Q3: What are the signs of protein aggregation, and how can I detect it?

Protein aggregation can manifest in several ways, from visible precipitation to the formation of soluble aggregates that are not apparent to the naked eye. Common methods for detection include:

  • Visual Inspection: The most obvious sign of severe aggregation is the appearance of turbidity, cloudiness, or visible precipitates in the solution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier from the column than the monomeric protein. This technique can be used to quantify the percentage of aggregates in a sample.[7][8][9][10][11]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a highly sensitive technique for detecting the presence of larger particles, such as aggregates, and can provide information on their size and polydispersity.[12][13][14][15][16]

  • UV-Vis Spectroscopy: An increase in absorbance due to light scattering by aggregates can sometimes be observed, particularly at higher wavelengths (e.g., 340 nm).

Troubleshooting Guide

Issue: My protein precipitates or becomes cloudy during or after labeling with this compound.

This indicates significant protein aggregation. The following troubleshooting steps can help identify and resolve the issue.

TroubleshootingWorkflow cluster_buffer Buffer Optimization cluster_additives Additive Screening start Protein Aggregation Observed check_buffer Step 1: Evaluate Buffer Conditions start->check_buffer optimize_ratio Step 2: Optimize Dye:Protein Ratio check_buffer->optimize_ratio If aggregation persists ph_check Adjust pH (away from pI) check_buffer->ph_check ionic_strength Modify Ionic Strength (e.g., 150 mM NaCl) check_buffer->ionic_strength reduce_conc Step 3: Lower Protein Concentration optimize_ratio->reduce_conc If aggregation persists additives Step 4: Incorporate Stabilizing Additives reduce_conc->additives If aggregation persists temp_control Step 5: Control Reaction Temperature additives->temp_control If aggregation persists sugars Sugars/Polyols (e.g., Sucrose, Glycerol) additives->sugars amino_acids Amino Acids (e.g., Arginine) additives->amino_acids detergents Non-ionic Detergents (e.g., Tween-20) additives->detergents purification Step 6: Optimize Purification temp_control->purification If aggregation persists success Aggregation Minimized purification->success Problem Resolved

References

Optimizing buffer conditions for Fluorescein-PEG5-Acid labeling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Fluorescein-PEG5-Acid Labeling

Welcome to the technical support center for optimizing buffer conditions for this compound labeling reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible conjugation results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of labeling with this compound? this compound contains a terminal carboxylic acid that must first be activated to a more reactive species to enable conjugation to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein).[1][2][3] This is typically a two-step process:

  • Activation: The carboxylic acid is reacted with activating agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a semi-stable NHS ester.

  • Conjugation: The newly formed Fluorescein-PEG5-NHS ester readily reacts with primary amines on the target molecule to form a stable amide bond.[4][]

Q2: What is the optimal pH for the conjugation reaction? The optimal pH for reacting the activated NHS ester with primary amines is between 7.2 and 8.5.[4][][6] The reaction is highly pH-dependent; at a lower pH, the target amine is protonated and becomes non-reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces labeling efficiency.[7][8][9] For many proteins, a pH of 8.3-8.5 is considered optimal for maximizing the rate of aminolysis relative to hydrolysis.[7][8]

Q3: Which buffers are recommended for this labeling reaction? It is critical to use a buffer that does not contain primary amines.[10] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers, prepared within the optimal pH range of 7.2 to 8.5.[4][6] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[6][7][11]

Q4: Are there any buffers or reagents I should absolutely avoid in my reaction? Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target molecule for reaction with the activated dye.[4][10] While these reagents can be used to quench the reaction once it is complete, they should not be present during the conjugation step.[4] High concentrations of sodium azide (>3 mM) can also interfere with the reaction.[4]

Q5: My this compound is not soluble in the aqueous buffer. What should I do? this compound, like many NHS esters, may have limited aqueous solubility.[4][7] It should first be dissolved in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or amine-free dimethylformamide (DMF) before being added to the reaction mixture.[4][6][7] It is crucial to use high-quality, amine-free DMF, as contaminants can react with the activated ester.[7] The final concentration of the organic solvent in the reaction should be kept low (typically 0.5-10%) to avoid protein denaturation.[4]

Q6: What are the recommended reaction times and temperatures? NHS ester labeling reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[4][7][8] The ideal time can depend on the specific reactivity of the protein. For sensitive proteins, performing the reaction at 4°C for a longer period may be preferable.

Q7: How can I stop or "quench" the labeling reaction? To stop the reaction, you can add a small molecule with a primary amine. A common quenching agent is Tris or glycine buffer (e.g., adding 1 M Tris-HCl pH 8.0 to a final concentration of 50-100 mM).[4][6] This will consume any unreacted activated dye.

Quantitative Data Summary

The efficiency of the labeling reaction is a balance between the desired aminolysis and the competing hydrolysis of the activated NHS ester. The tables below summarize key quantitative parameters.

Table 1: Recommended Buffer Conditions for NHS Ester Conjugation

Parameter Recommended Range/Value Notes
pH 7.2 - 8.5[4][] Optimal results are often achieved between pH 8.3-8.5.[7][8]
Buffer Type Phosphate, Bicarbonate, Borate, HEPES[4][6] Must be free of primary amines (e.g., Tris, Glycine).[4][10]
Protein Concentration 1 - 10 mg/mL[8] Higher concentrations improve reaction efficiency.[4]
Reaction Temperature Room Temperature or 4°C[4][12] 4°C is preferred for temperature-sensitive proteins.

| Reaction Time | 0.5 - 4 hours (RT) or Overnight (4°C)[4][8] | Time can be optimized for specific proteins. |

Table 2: Effect of pH on the Half-life of NHS Esters (Competing Hydrolysis)

pH Temperature Approximate Half-life Reference
7.0 0°C 4 - 5 hours [4]
8.5 N/A N/A (Rate constant is 3 orders of magnitude higher than aminolysis) [13]

| 8.6 | 4°C | 10 minutes |[4] |

This data highlights the critical importance of pH control. While a more alkaline pH increases the reactivity of the target amine, it also dramatically accelerates the degradation of the activated dye.

Visualizations

Reaction_Pathway Acid This compound (Carboxylic Acid) Activators + EDC / NHS Acid->Activators NHSEster Activated NHS Ester Activators->NHSEster Activation LabeledProtein Labeled Protein (Stable Amide Bond) NHSEster->LabeledProtein Conjugation Byproduct NHS Byproduct NHSEster->Byproduct + Hydrolysis (H₂O) (Competing Reaction) Protein Protein (Primary Amine) Protein->LabeledProtein

Caption: Chemical pathway for labeling a protein with this compound.

Experimental_Workflow start_node Start prep_protein 1. Prepare Protein (Buffer exchange into amine-free buffer) start_node->prep_protein end_node End prep_dye 2. Prepare Reagents (Dissolve Acid, EDC, NHS fresh) prep_protein->prep_dye activate_dye 3. Activate Dye (Mix Acid + EDC + NHS) prep_dye->activate_dye conjugate 4. Conjugate (Add activated dye to protein) activate_dye->conjugate quench 5. Quench Reaction (Optional) (Add Tris or Glycine) conjugate->quench purify 6. Purify Conjugate (Size-exclusion chromatography) quench->purify analyze 7. Analyze Result (Spectroscopy) purify->analyze analyze->end_node

Caption: General experimental workflow for this compound protein labeling.

Troubleshooting Guide

This section addresses common problems encountered during labeling reactions.

Troubleshooting_Guide problem Problem: Low or No Labeling Efficiency q_ph Is reaction pH within 7.2-8.5? problem->q_ph q_buffer Is the buffer 'amine-free'? q_ph->q_buffer Yes s_ph Solution: Adjust pH to 8.3 with 0.1 M Sodium Bicarbonate q_ph->s_ph No q_reagents Were reagents (EDC/NHS/Dye) prepared fresh? q_buffer->q_reagents Yes s_buffer Solution: Dialyze protein against PBS or Bicarbonate buffer q_buffer->s_buffer No q_conc Is protein concentration adequate (>1 mg/mL)? q_reagents->q_conc Yes s_reagents Solution: Use fresh, anhydrous DMSO/DMF and prepare new reagent stocks q_reagents->s_reagents No s_conc Solution: Concentrate protein sample before labeling q_conc->s_conc No

Caption: Troubleshooting decision tree for low labeling efficiency.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound

This protocol provides a general guideline. Molar ratios and incubation times may need to be optimized for your specific protein.

A. Materials and Preparation

  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 8.3).[6] If the protein is in an incompatible buffer like Tris, perform a buffer exchange via dialysis or a desalting column.[14]

  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to a stock concentration of 10-20 mM.[6][7]

  • EDC and NHS Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

B. Activation of this compound

  • In a microcentrifuge tube, combine this compound, EDC, and NHS. A common starting molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).

  • Mix well and incubate at room temperature for 15-30 minutes to generate the activated NHS ester.

C. Conjugation to Protein

  • Add the freshly activated dye solution to the protein solution. The molar excess of the dye over the protein can range from 5x to 20x, which should be optimized.

  • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8][11]

D. Quenching the Reaction (Optional)

  • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.

E. Purification of the Labeled Protein

  • Separate the labeled protein from unreacted dye and reaction byproducts.[15]

  • The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-10 or G-25) equilibrated with your desired storage buffer (e.g., PBS).[8][11][16]

  • The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin.

F. Characterization

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

  • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.[14]

References

Troubleshooting low fluorescence signal with Fluorescein-PEG5-Acid conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in their experiments involving Fluorescein-PEG5-Acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound conjugates?

A1: For optimal stability, it is recommended to store this compound and its conjugates at -20°C, protected from light and moisture.[1] For long-term storage, desiccating the product is advised.[1] If the conjugate is in solution, it should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles, which can reduce fluorescence and stability.[1][2] When handling, it is crucial to minimize light exposure to prevent photobleaching.[3]

Q2: My fluorescence signal is weak or completely absent. What are the potential causes?

A2: A weak or absent fluorescence signal can stem from several factors, including suboptimal pH of the buffer, photobleaching of the fluorophore, low concentration of the conjugate, inefficient conjugation, or issues with the experimental setup.[4][5] The subsequent troubleshooting guides will delve into each of these potential problems and offer systematic solutions.

Q3: How does pH affect the fluorescence of this compound?

A3: The fluorescence of fluorescein is highly dependent on pH.[6][7] Under basic conditions (pH > 8), fluorescein exists in its dianionic form, which is highly fluorescent, with an absorption maximum around 490 nm and an emission maximum around 515 nm.[6] As the pH becomes more acidic (below pH 7), the fluorescence intensity drastically decreases due to the conversion of the dianion to the less fluorescent monoanionic, neutral, and cationic forms.[6] For most biological applications, maintaining a pH of 7.4–8.0 is ideal for optimal fluorescence.[1]

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence.[6][8] To minimize photobleaching, you should:

  • Reduce the intensity of the excitation light by using neutral density filters.[1]

  • Limit the duration of light exposure during imaging and analysis.[1]

  • Use an anti-fade mounting medium for microscopy applications.[1]

  • Store all conjugate solutions and stained samples protected from light.[1][3]

Q5: Can the PEG linker in this compound affect the fluorescence signal?

A5: Yes, the Polyethylene Glycol (PEG) linker can influence the properties of the conjugate. The PEG linker enhances the solubility and stability of the compound in aqueous buffers.[9] It can also reduce non-specific binding and self-quenching by creating a "shield" around the fluorophore, which can, in turn, enhance the quantum yield.[10][11]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

A low or non-existent signal is one of the most common issues encountered. This guide provides a step-by-step approach to diagnose and resolve the problem.

Troubleshooting Workflow for Low Fluorescence Signal

LowSignal_Workflow start Start: Low/No Signal check_instrument 1. Verify Instrument Settings (Excitation/Emission Wavelengths, Detector Gain) start->check_instrument check_ph 2. Check Buffer pH (Is it between 7.4 and 8.0?) check_instrument->check_ph Correct solution_instrument Adjust settings: Ex: ~494 nm, Em: ~517 nm Increase gain check_instrument->solution_instrument Incorrect check_photobleaching 3. Assess Photobleaching (Has the sample been overexposed to light?) check_ph->check_photobleaching Yes solution_ph Adjust buffer to pH 7.4-8.0 check_ph->solution_ph No check_concentration 4. Verify Conjugate Concentration (Is it within the optimal range?) check_photobleaching->check_concentration No solution_photobleaching Use fresh sample Minimize light exposure Use antifade reagents check_photobleaching->solution_photobleaching Yes check_conjugation 5. Evaluate Conjugation Efficiency (Was the conjugation successful?) check_concentration->check_conjugation Yes solution_concentration Perform concentration titration check_concentration->solution_concentration No solution_conjugation Optimize conjugation protocol Verify with spectroscopy check_conjugation->solution_conjugation No end Signal Restored check_conjugation->end Yes solution_instrument->end solution_ph->end solution_photobleaching->end solution_concentration->end solution_conjugation->end

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Detailed Troubleshooting Steps:

Potential Cause Recommendation Experimental Context
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for fluorescein (Ex: ~494 nm, Em: ~517 nm).[12] Ensure the detector gain is set appropriately.Fluorescence Microscopy, Flow Cytometry, Plate Reader Assays
Suboptimal Buffer pH Measure the pH of your buffer. The fluorescence of fluorescein is highly pH-sensitive and drops significantly in acidic conditions.[6] Adjust the buffer to a pH between 7.4 and 8.0 for optimal signal.[1]All applications
Photobleaching Minimize the exposure of your sample to the excitation light.[1] Use fresh samples that have been protected from light. For microscopy, consider using an antifade mounting medium.[1]Fluorescence Microscopy, Live-cell Imaging
Conjugate Concentration Too Low The concentration of the this compound conjugate may be below the detection limit of the instrument. Perform a titration to determine the optimal concentration that provides a bright signal with low background.[4][5]All applications
Inefficient Conjugation If you are preparing the conjugate yourself, the conjugation reaction may have been inefficient. This can be due to an inappropriate dye-to-target ratio, suboptimal pH for the reaction, or the presence of primary amines (e.g., Tris buffer) that compete with the labeling reaction.[]Protein/Antibody Labeling
Fluorescence Quenching At very high concentrations, fluorescein can exhibit self-quenching, leading to a decrease in the fluorescence signal.[14] Also, the proximity of certain amino acids (like guanine in nucleic acids) to the fluorophore can quench its fluorescence.[15][16]All applications
Problem 2: High Background Signal

A high background signal can obscure the specific signal from your target, leading to poor signal-to-noise ratios.

Troubleshooting Workflow for High Background Signal

HighBackground_Workflow start Start: High Background check_concentration 1. Check Conjugate Concentration (Is it too high?) start->check_concentration check_washing 2. Review Washing Steps (Are they sufficient to remove unbound conjugate?) check_concentration->check_washing No solution_concentration Titrate to a lower concentration check_concentration->solution_concentration Yes check_blocking 3. Evaluate Blocking Step (Is it effective in preventing non-specific binding?) check_washing->check_blocking Yes solution_washing Increase number and/or duration of washes check_washing->solution_washing No check_purity 4. Assess Conjugate Purity (Is there free, unconjugated dye?) check_blocking->check_purity Yes solution_blocking Optimize blocking agent and incubation time check_blocking->solution_blocking No solution_purity Purify conjugate to remove free dye check_purity->solution_purity Yes end Background Reduced check_purity->end No solution_concentration->end solution_washing->end solution_blocking->end solution_purity->end

Caption: A workflow for diagnosing and reducing high background fluorescence.

Detailed Troubleshooting Steps:

Potential Cause Recommendation Experimental Context
Conjugate Concentration Too High An excessively high concentration of the conjugate can lead to non-specific binding and high background. Perform a titration to find the optimal concentration that maximizes the specific signal while minimizing background.[5]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Insufficient Washing Inadequate washing steps will fail to remove all of the unbound conjugate, resulting in a high background signal. Increase the number and/or duration of your wash steps.Immunoassays, Flow Cytometry, Fluorescence Microscopy
Ineffective Blocking For applications involving antibodies or other proteins, a proper blocking step is crucial to prevent non-specific binding of the conjugate to surfaces or other proteins. Optimize the blocking agent (e.g., BSA, serum) and the incubation time.Immunoassays, Fluorescence Microscopy
Presence of Free Dye If the conjugate was not properly purified after the labeling reaction, there may be free, unconjugated this compound in the solution. This free dye can bind non-specifically and contribute to high background. Purify the conjugate using techniques like dialysis or gel filtration to remove any free dye.[17]All applications using self-prepared conjugates

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein via its primary amines (e.g., lysine residues).

Materials:

  • Protein to be labeled (at 2-10 mg/mL)

  • Fluorescein-PEG5-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5.[18] Note: Avoid buffers containing primary amines like Tris.[18]

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.[19]

  • Prepare the Dye Solution: Immediately before use, dissolve the Fluorescein-PEG5-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[18][19]

  • Conjugation Reaction: While gently stirring, add the dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of dye is common.[18]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[17]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

Protocol 2: Assessing the pH Stability of a this compound Conjugate

This protocol allows you to determine the optimal pH range for your experiments.

Materials:

  • This compound conjugate solution

  • A series of buffers with pH values ranging from 5.0 to 9.0 (e.g., phosphate buffers for pH 5.0-8.0 and borate buffers for pH 8.0-9.0).[1]

  • Fluorometer or fluorescence plate reader

Procedure:

  • Buffer Preparation: Prepare a set of buffers with varying pH values.

  • Sample Preparation: Dilute the this compound conjugate to a consistent final concentration in each of the prepared buffers.

  • Incubation: Incubate the solutions for a set period (e.g., 30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with excitation at ~494 nm and emission at ~517 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your conjugate.

Quantitative Data Summary

Table 1: pH Dependence of Fluorescein Fluorescence

pHIonic FormRelative Fluorescence Intensity
< 4.0Cationic/NeutralVery Low / Non-fluorescent[6]
4.3 - 6.4MonoanionicLow[6]
> 6.4DianionicHigh[6][7]
> 8.0DianionicVery High (Optimal)[6]

Table 2: Common Quantum Yields of Fluorescein Derivatives

DerivativeSolventQuantum Yield (ΦF)Reference
Fluorescein0.1 M NaOH0.95[6]
FluoresceinEthanol0.79[20]
5-CarboxyfluoresceinPBS buffer0.75[21]
6-CarboxyfluoresceinPBS buffer0.75[21]

Note: The quantum yield can be affected by conjugation and the local environment.

Signaling Pathways and Logical Relationships

Fluorescein pH-Dependent Equilibrium

Fluorescein_pH cluster_pH pH Scale Cation Cationic (Non-fluorescent) Neutral Neutral (Non-fluorescent) Cation->Neutral Increasing pH Monoanion Monoanion (Low Fluorescence) Neutral->Monoanion Increasing pH (pKa ~4.3) Dianion Dianion (High Fluorescence) Monoanion->Dianion Increasing pH (pKa ~6.4) Low_pH Low pH (Acidic) High_pH High pH (Basic)

Caption: The effect of pH on the ionic state and fluorescence of fluorescein.

References

Impact of pH on the stability and reactivity of Fluorescein-PEG5-Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Fluorescein-PEG5-Acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light. When in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at a slightly acidic to neutral pH (pH 6.0-7.4) at 4°C for no more than a few days. Alkaline conditions (pH > 8.5) should be avoided for storage as they can accelerate the degradation of both the fluorescein molecule and the PEG linker.

Q2: How does pH affect the fluorescence of this compound?

The fluorescence of the fluorescein moiety is highly dependent on pH.[1][2] It exhibits its maximum fluorescence intensity in basic conditions (pH > 8).[1] As the pH becomes more acidic, the fluorescence intensity dramatically decreases.[2] This is due to the equilibrium between different ionic forms of fluorescein, with the dianionic form that predominates at higher pH being the most fluorescent.[2]

Q3: What is the recommended pH for conjugating this compound to a primary amine?

The conjugation of this compound to a primary amine, typically using EDC and NHS chemistry, is a two-step process with different optimal pH ranges for each step. The activation of the carboxylic acid group with EDC is most efficient in acidic conditions, typically between pH 4.5 and 5.5. The subsequent reaction of the activated NHS ester with the primary amine is favored at a mildly basic pH, generally between 7.2 and 8.5.

Q4: Can I use this compound for experiments in acidic organelles?

While it is possible to use this compound in such studies, it is important to be aware that its fluorescence will be significantly quenched in acidic environments like lysosomes (pH 4.5-5.0). For quantitative imaging in acidic organelles, alternative fluorophores that are more stable and fluorescent at low pH, such as rhodamine derivatives or specialized acid-tolerant dyes, may be more suitable.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal After Labeling
Possible Cause Troubleshooting Step
Incorrect pH during labeling reaction. Ensure the reaction with the primary amine was performed in a buffer with a pH between 7.2 and 8.5.
Degradation of this compound. Prepare fresh solutions of the reagent for each experiment. Avoid storing stock solutions for extended periods, especially at room temperature or in alkaline buffers.
Fluorescence quenching at acidic pH. Check the pH of your final sample buffer. Adjust to a slightly basic pH (7.4-8.5) before measuring fluorescence.
Photobleaching. Minimize exposure of the labeled conjugate to light during the experiment and storage. Use an anti-fade reagent if performing fluorescence microscopy.
Low labeling efficiency. Optimize the molar ratio of this compound to your target molecule. Ensure the activation step with EDC and NHS was performed at the correct pH (4.5-5.5).
Problem 2: Inconsistent or Non-Reproducible Labeling Results
Possible Cause Troubleshooting Step
pH drift during the reaction. Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the conjugation reaction.
Hydrolysis of the activated NHS ester. Add the amine-containing molecule to the activated this compound immediately after the activation step. The NHS ester is susceptible to hydrolysis, especially at higher pH.
Variability in reagent quality. Use high-purity this compound and ensure that activating agents like EDC and NHS are not expired and have been stored correctly.

Data Summary

Table 1: pH-Dependent Properties of the Fluorescein Moiety

PropertyAcidic pH (4-6)Neutral pH (~7.4)Basic pH (8-10)
Fluorescence Intensity Very LowModerateHigh (Optimal)
Predominant Ionic Form Neutral/MonoanionMonoanion/DianionDianion
Photostability Generally more susceptible to photobleachingModerateMore stable

Table 2: Recommended pH for Experimental Steps

Experimental StepRecommended pH RangeRationale
Storage of Aqueous Solution (Short-term) 6.0 - 7.4Minimizes hydrolysis of the PEG linker and degradation of fluorescein.
Activation of Carboxylic Acid (with EDC/NHS) 4.5 - 5.5Promotes efficient formation of the NHS ester.
Conjugation to Primary Amines 7.2 - 8.5Facilitates the nucleophilic attack of the amine on the NHS ester.
Fluorescence Measurement 7.4 - 9.0Ensures optimal fluorescence quantum yield of the fluorescein dye.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in different pH buffers over time by monitoring its fluorescence.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µM.

  • Incubation: Aliquot the samples and incubate them at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Fluorescence Measurement: At various time points (e.g., 0, 1, 6, 24, and 48 hours), measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex: 494 nm, Em: 518 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of time for each pH. A significant decrease in fluorescence over time indicates degradation of the fluorophore.

Protocol 2: pH Optimization of Amine Conjugation

This protocol describes how to determine the optimal pH for the conjugation of this compound to a model amine-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare stock solutions of EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 5.0).

    • Prepare a stock solution of a model amine (e.g., n-butylamine) in water.

    • Prepare a series of reaction buffers with pH values ranging from 6.5 to 9.0 (e.g., phosphate or borate buffers).

  • Activation Step: In a microcentrifuge tube, mix this compound with EDC and NHS in the activation buffer (pH 5.0). Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Aliquot the activated this compound into separate tubes.

    • Add the reaction buffers of varying pH to each tube.

    • Add the model amine to each tube to initiate the conjugation reaction.

    • Incubate for 2 hours at room temperature, protected from light.

  • Analysis: Analyze the reaction products by a suitable method, such as HPLC or LC-MS, to quantify the amount of conjugated product formed at each pH.

  • Optimization: The pH that yields the highest percentage of the desired conjugate is the optimal pH for the conjugation reaction.

Visualizations

G cluster_stability Impact of pH on Stability cluster_reactivity Impact of pH on Reactivity (EDC/NHS Chemistry) pH_Acid Acidic pH (e.g., < 6) Increased risk of PEG hydrolysis Increased risk of PEG hydrolysis pH_Acid->Increased risk of PEG hydrolysis pH_Neutral Neutral pH (e.g., 7.4) Optimal for short-term storage Optimal for short-term storage pH_Neutral->Optimal for short-term storage pH_Basic Basic pH (e.g., > 8.5) Accelerated fluorescein degradation Accelerated fluorescein degradation pH_Basic->Accelerated fluorescein degradation Activation Carboxylic Acid Activation Optimal at acidic pH (4.5-5.5) Optimal at acidic pH (4.5-5.5) Activation->Optimal at acidic pH (4.5-5.5) Conjugation Amine Conjugation SideReaction NHS-ester Hydrolysis Conjugation->SideReaction competes with Optimal at basic pH (7.2-8.5) Optimal at basic pH (7.2-8.5) Conjugation->Optimal at basic pH (7.2-8.5) Increases with higher pH Increases with higher pH SideReaction->Increases with higher pH

Caption: Logical relationship between pH and the stability and reactivity of this compound.

G cluster_workflow Experimental Workflow: pH Optimization of Conjugation cluster_pH_testing Parallel Conjugation Reactions A Prepare Reagents (this compound, EDC/NHS, Amine) B Activate Carboxylic Acid (pH 4.5-5.5) A->B C Divide Activated Reagent B->C pH1 pH 7.2 C->pH1 pH2 pH 7.8 C->pH2 pH3 pH 8.5 C->pH3 D Analyze Products (e.g., HPLC) pH1->D pH2->D pH3->D E Determine Optimal pH D->E

Caption: Experimental workflow for optimizing the pH of a conjugation reaction.

References

Minimizing non-specific binding of Fluorescein-PEG5-Acid conjugates in cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescein-PEG5-Acid conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence and non-specific binding with this compound conjugates?

A1: High background fluorescence is a common issue that can obscure specific signals. The primary causes include:

  • Hydrophobic and Ionic Interactions: The fluorescein moiety can hydrophobically interact with cellular components, while the terminal carboxylic acid can participate in ionic interactions, leading to non-specific binding.

  • Suboptimal Conjugate Concentration: Using a concentration of the this compound conjugate that is too high can lead to increased non-specific binding. It is crucial to titrate the conjugate to find the optimal concentration for your specific cell type and experimental conditions.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the cell surface or intracellularly can result in high background.

  • Inadequate Washing: Insufficient or improper washing steps after incubation with the conjugate will not effectively remove unbound or loosely bound molecules.

  • Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal from the fluorescein conjugate.

  • Cell Health and Viability: Dead or unhealthy cells can exhibit increased non-specific uptake and binding of fluorescent probes.

Q2: What is the role of the PEG5 linker in this compound conjugates?

A2: The polyethylene glycol (PEG) linker, in this case with 5 repeating units, serves several important functions. The hydrophilic nature of the PEG spacer increases the solubility of the conjugate in aqueous media.[1] It also provides a flexible spacer arm that can reduce steric hindrance during binding to its intended target.[1] Furthermore, PEGylation is known to reduce non-specific protein adsorption, which can help to lower background signal.

Q3: What is the likely cellular uptake mechanism for this compound conjugates?

A3: For many fluorescently labeled molecules, including conjugates of similar size and properties, the primary mechanism of cellular uptake is endocytosis.[2][3][4] This process is energy-dependent and can be slowed at lower temperatures (e.g., 4°C).[2][5] Specific pathways that may be involved include macropinocytosis and lipid-raft dependent endocytosis.[2][3] For targeted applications, the uptake mechanism will also depend on the molecule to which the this compound is conjugated.

Troubleshooting Guide: High Background and Non-Specific Binding

This guide provides a systematic approach to troubleshooting and resolving common issues related to non-specific binding of this compound conjugates.

Problem: High Background Fluorescence Obscuring Specific Signal

Troubleshooting Workflow

cluster_concentration Solutions for Concentration cluster_blocking Solutions for Blocking cluster_washing Solutions for Washing cluster_autofluorescence Solutions for Autofluorescence cluster_viability Solutions for Cell Health start High Background Observed check_concentration Step 1: Optimize Conjugate Concentration start->check_concentration check_blocking Step 2: Enhance Blocking Step check_concentration->check_blocking If issue persists titrate Perform a concentration titration (e.g., 0.1x, 1x, 10x of initial concentration) check_concentration->titrate check_washing Step 3: Optimize Washing Protocol check_blocking->check_washing If issue persists increase_time Increase blocking incubation time (e.g., to 60 minutes) check_blocking->increase_time check_autofluorescence Step 4: Assess Autofluorescence check_washing->check_autofluorescence If issue persists increase_washes Increase number of wash steps (e.g., from 3 to 5) check_washing->increase_washes check_viability Step 5: Verify Cell Health check_autofluorescence->check_viability If issue persists unstained_control Image unstained cells to determine autofluorescence level and spectrum check_autofluorescence->unstained_control solution Problem Resolved check_viability->solution Implement solutions viability_stain Use a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from analysis check_viability->viability_stain change_blocker Test alternative blocking agents (see Table 1) increase_time->change_blocker add_detergent Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer increase_washes->add_detergent spectral_unmixing Use spectral unmixing if available on your imaging system unstained_control->spectral_unmixing

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Quantitative Data Summary

The following table summarizes the relative effectiveness of different blocking agents in reducing non-specific binding. The values are representative and may vary depending on the cell type and experimental conditions.

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding

Blocking AgentConcentrationIncubation Time (minutes)Relative Background Reduction (%)
1% BSA in PBS1% (w/v)3050-70%
5% Normal Goat Serum in PBS5% (v/v)6070-90%
1% Fish Gelatin in PBS1% (w/v)3060-80%
Commercial Blocking BufferManufacturer's Rec.15-3080-95%

Note: Relative Background Reduction is an illustrative value compared to no blocking agent.

Experimental Protocols

Key Experiment: Staining Protocol to Minimize Non-Specific Binding

This protocol provides a detailed methodology for staining cells with this compound conjugates while minimizing non-specific binding.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound conjugate stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS

  • Blocking Buffer (choose one from Table 1, e.g., 5% Normal Goat Serum in PBS with 0.05% Tween-20)

  • Wash Buffer: 0.05% Tween-20 in PBS

  • Mounting Medium with Antifade Reagent

Protocol Workflow

start Start: Cultured Cells wash1 Wash with PBS (2x) start->wash1 fix Fix with 4% PFA (15 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Optional: Permeabilize with 0.1% Triton X-100 (10 min) wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 block Block (e.g., 5% NGS, 60 min) wash3->block incubate Incubate with this compound (1-2 hours) block->incubate wash4 Wash with Wash Buffer (5x, 5 min each) incubate->wash4 mount Mount with Antifade Medium wash4->mount image Image mount->image

Caption: Experimental workflow for cell staining with this compound.

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

    • Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • Add Fixation Buffer to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target is intracellular, add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells, ensuring they are fully covered.

    • Incubate for at least 60 minutes at room temperature to block non-specific binding sites.

  • Conjugate Incubation:

    • Dilute the this compound conjugate to the predetermined optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells and add the diluted conjugate solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Aspirate the conjugate solution.

    • Wash the cells five times with Wash Buffer for 5 minutes each with gentle agitation. This step is critical for reducing background.[6]

  • Mounting and Imaging:

    • Aspirate the final wash.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the cells using appropriate filter sets for fluorescein (Excitation/Emission: ~494/517 nm).

Signaling Pathways and Cellular Mechanisms

Proposed Cellular Uptake Pathway for this compound Conjugates

The following diagram illustrates a plausible endocytic pathway for the cellular uptake of this compound conjugates. Understanding this pathway can help in designing experiments to modulate uptake, for example, by using endocytosis inhibitors.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis conjugate This compound Conjugate macropinocytosis Macropinocytosis conjugate->macropinocytosis Uptake lipid_raft Lipid-Raft Mediated conjugate->lipid_raft Uptake membrane Plasma Membrane early_endosome Early Endosome macropinocytosis->early_endosome lipid_raft->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation recycling Recycling to Membrane early_endosome->recycling lysosome Lysosome late_endosome->lysosome Fusion

Caption: A diagram of the proposed endocytic uptake pathway.

References

Storage and long-term stability of Fluorescein-PEG5-Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and long-term stability of Fluorescein-PEG5-Acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance and longevity of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4][5][6][7] It is crucial to protect the compound from light and moisture.[2][8][9] Store the vial in a dark, dry environment, preferably within a desiccator and under an inert atmosphere such as argon or nitrogen.[2][9]

Q2: How should I store this compound once it is in solution?

Stock solutions should be prepared in a suitable anhydrous solvent such as DMSO, DMF, or water.[1][10] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.[3][6] A similar PEG-fluorescein compound has been shown to be stable in solvent at -80°C for up to a year.[11] Always protect solutions from light.

Q3: What factors can cause this compound to degrade?

Several factors can compromise the stability and performance of the compound:

  • Light Exposure: Fluorescein is highly susceptible to photobleaching, an irreversible light-induced chemical damage that destroys its fluorescence.[12] Minimize light exposure during all handling, storage, and experimental steps.[9][12]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[12][13] While the product may be shipped at ambient temperature, long-term storage should be at -20°C.[1][9]

  • pH: The fluorescence intensity of fluorescein is highly pH-dependent. The signal is significantly reduced in acidic conditions (below pH 7) as the molecule converts to less fluorescent forms.[12]

  • Moisture: While the carboxylic acid is relatively stable, moisture can affect the overall integrity of the compound and is particularly detrimental to activated forms like NHS esters.[2][9] Always handle the solid compound in a dry environment.

  • Oxidation: Polyethylene glycol (PEG) linkers can be sensitive to oxidation.[2] Storing under an inert gas like nitrogen or argon can help mitigate this.[2][9]

Q4: What are the visible signs of product degradation?

A primary indicator of degradation is a significant decrease in fluorescence intensity compared to a freshly prepared standard solution under identical conditions. You may also observe a shift in the excitation or emission spectra. For the solid compound, any change in color or physical appearance from its initial state could indicate degradation.

Q5: What is the shelf life of this compound?

When stored as a solid at -20°C, protected from light and moisture, the product is stable for years. For instance, a similar fluorescein derivative (an NHS ester) showed no degradation when stored at 4°C for 2 years.[13] In solution at -80°C, a shelf life of one year can be expected.[11] However, stability is highly dependent on handling and storage practices.

Stability Data Summary

The stability of fluorescent dyes and their conjugates is highly dependent on storage conditions. The following table summarizes stability data gathered from studies on fluorescein derivatives and fluorescently labeled conjugates.

Compound TypeStateStorage TemperatureDurationOutcome
Fluorescein NHS Ester[13]Solid60°C1 monthNo effect on performance
Fluorescein NHS Ester[13]Solid25°C6 monthsNo effect on performance
Fluorescein NHS Ester[13]Solid4°C2 yearsNo effect on performance
Fluorescent Antibody Conjugate[14]Lyophilized-20°C, 4-5°C, 25°C1,294 days (≈3.5 years)Retained original staining titer
Fluorescent Antibody Conjugate[14]Liquid (pH 7.4-8.0)-20°C, 4-5°C1,294 days (≈3.5 years)Stable
Fluorescent Antibody Conjugate[14]Liquid (pH 8.0)25°C> 160 daysGradual drop in titer
Fluorescent Antibody Conjugate[14]Liquid (pH 7.4)25°C> 473 daysGradual drop in titer

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Issue 1: Low or No Fluorescent Signal

  • Possible Cause: Photobleaching.

    • Solution: Protect the sample from light at all stages. Use anti-fade reagents in imaging buffers. Reduce the intensity and duration of the excitation light source during analysis.[12]

  • Possible Cause: Incorrect pH.

    • Solution: Ensure your buffer system is within the optimal pH range for fluorescein fluorescence (typically pH 7.4-8.0).[12] The fluorescence signal diminishes significantly in acidic environments.

  • Possible Cause: Compound Degradation.

    • Solution: Verify that the compound has been stored correctly (at -20°C, protected from light and moisture). If degradation is suspected, use a fresh vial of the reagent to prepare a new stock solution. Avoid repeated freeze-thaw cycles by using aliquots.[3][6]

Issue 2: High Background Fluorescence

  • Possible Cause: Excess Unconjugated Reagent.

    • Solution: If using this compound for conjugation, it is critical to remove any unreacted fluorescent reagent from the final product. Purify your conjugate using appropriate methods like dialysis or size-exclusion chromatography to minimize background signal.[12]

  • Possible Cause: Non-specific Binding.

    • Solution: The PEG linker is designed to reduce non-specific binding, but blocking steps may still be necessary depending on the application.[15][16] Use appropriate blocking buffers (e.g., BSA or casein) in your experimental protocol.

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause: Variable Reagent Activity.

    • Solution: This can result from improper storage or handling of stock solutions, such as repeated freeze-thaw cycles or prolonged exposure to light and room temperature. Always use freshly thawed aliquots for each experiment to ensure consistent performance.

  • Possible Cause: Environmental Sensitivity.

    • Solution: Fluorescein's fluorescence can be influenced by its local chemical environment. Ensure that buffer composition, pH, and temperature are consistently maintained across all experiments to ensure reproducibility.

Visualizations

Factors Affecting Fluorescein Stability

cluster_factors Degradation Factors cluster_effects Resulting Effects cluster_outcome Experimental Outcome Light High-Intensity Light Photobleaching Photobleaching Light->Photobleaching Temp Elevated Temperature Hydrolysis Chemical Degradation Temp->Hydrolysis pH Non-Optimal pH pH->Hydrolysis Moisture Moisture & Oxidation Moisture->Hydrolysis Outcome Loss of Fluorescence & Reduced Stability Photobleaching->Outcome Hydrolysis->Outcome

Caption: Key environmental factors leading to the degradation of this compound.

Troubleshooting Workflow for Low Signal

Start Problem: Low Fluorescent Signal Check_pH Is buffer pH 7.4 - 8.0? Start->Check_pH Check_Storage Was reagent stored correctly at -20°C in the dark? Check_pH->Check_Storage Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Light Was sample protected from light during the experiment? Check_Storage->Check_Light Yes Use_New Use fresh aliquot or new vial Check_Storage->Use_New No Minimize_Light Repeat experiment, minimizing light exposure. Use anti-fade reagent. Check_Light->Minimize_Light No Success Signal Restored Check_Light->Success Yes Adjust_pH->Success Use_New->Success Minimize_Light->Success

Caption: A decision tree for troubleshooting experiments with low fluorescent signals.

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol provides a method to evaluate the fluorescence stability of this compound across a range of pH values.

1. Materials Required:

  • This compound

  • Anhydrous DMSO

  • A series of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)

  • Spectrofluorometer and appropriate cuvettes or microplates

  • Calibrated pH meter

2. Procedure:

  • Step 1: Prepare a Stock Solution

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a 1 mM stock solution by dissolving the compound in anhydrous DMSO. Mix thoroughly by vortexing.

    • Wrap the stock solution vial in aluminum foil and store it at -20°C when not in use.

  • Step 2: Prepare Buffer Solutions

    • Prepare a set of buffers, each at a 100 mM concentration, with pH values of 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0.

    • Verify the final pH of each buffer using a calibrated pH meter.

  • Step 3: Sample Preparation and Incubation

    • For each pH value, dilute the 1 mM stock solution into the corresponding buffer to a final concentration of 1 µM. For example, add 10 µL of 1 mM stock to 990 µL of each buffer.

    • Prepare a "time zero" sample and immediately measure its fluorescence as described in Step 4.

    • Incubate the remaining solutions for a set period (e.g., 2, 4, and 24 hours) at a controlled temperature (e.g., 37°C), ensuring they are protected from light.[12]

  • Step 4: Fluorescence Measurement

    • Set the spectrofluorometer to the excitation and emission maxima for fluorescein (Ex: ~494 nm, Em: ~517 nm).[1]

    • For each sample, record the fluorescence intensity. Use the corresponding buffer as a blank to subtract any background fluorescence.

  • Step 5: Data Analysis

    • For each pH value, calculate the percentage of remaining fluorescence at each time point relative to the "time zero" measurement.

    • Plot the percentage of fluorescence intensity against pH for each incubation period to visualize the stability profile.

Workflow for pH Stability Assessment

A Prepare 1 mM Stock Solution in Anhydrous DMSO C Dilute Stock to 1 µM in Each Buffer A->C B Prepare Buffers (pH 5.0 - 9.0) B->C D Measure 'Time Zero' Fluorescence (Ex: 494 nm, Em: 517 nm) C->D E Incubate Samples in Dark at Controlled Temperature D->E F Measure Fluorescence at Defined Time Points (e.g., 2h, 4h, 24h) E->F G Analyze Data: Calculate % Fluorescence vs. Time Zero F->G H Plot Stability Profile (% Fluorescence vs. pH) G->H

Caption: Experimental workflow for evaluating the pH stability of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Fluorescein-PEG5-Acid vs. Alexa Fluor 488 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two commonly used green-fluorescent dyes, Fluorescein-PEG5-Acid and Alexa Fluor 488, offering supporting data and detailed experimental protocols to inform your choice for protein labeling applications.

Fluorescein, a long-standing workhorse in fluorescence microscopy, is often utilized in derivatives like this compound to enhance its utility. The inclusion of a polyethylene glycol (PEG) linker is designed to improve solubility and reduce non-specific binding[1][2]. On the other hand, Alexa Fluor 488, a member of the Alexa Fluor dye family, is renowned for its superior performance in terms of brightness, photostability, and pH insensitivity[3][4][5][6].

Quantitative Performance Comparison

To facilitate a clear comparison, the key performance characteristics of both dyes are summarized in the table below.

PropertyThis compoundAlexa Fluor 488Source(s)
Excitation Maximum ~494 nm~495-496 nm[1][5]
Emission Maximum ~517 nm~519 nm[1][5]
Quantum Yield ~0.92 (for Fluorescein)~0.92[7][8]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly found for PEG5 derivative>71,000[5][9]
Photostability Moderate (Prone to photobleaching)High (Significantly more photostable than fluorescein)[4][6][10][11]
pH Sensitivity Highly sensitive (fluorescence decreases significantly in acidic conditions)Insensitive over a wide pH range (pH 4-10)[3][4][9][10][12]
Water Solubility Enhanced by PEG linkerHigh due to sulfonation[1][2][6]
Reactive Group Carboxylic Acid (requires activation to NHS ester)NHS Ester or TFP Ester[1][9][13]

Experimental Considerations and Performance Insights

Alexa Fluor 488 consistently demonstrates significant advantages over fluorescein derivatives in key areas crucial for robust and reproducible experimental results.

Brightness and Photostability: While the quantum yield of fluorescein can be high, its rapid photobleaching limits its use in applications requiring prolonged or intense illumination, such as time-lapse imaging or super-resolution microscopy[4][10][11]. Alexa Fluor 488 is substantially more photostable, allowing for longer exposure times and the acquisition of more data points from a single sample[4][6][10][11]. Furthermore, Alexa Fluor 488 conjugates are often brighter than their fluorescein counterparts, in part due to a higher molar extinction coefficient and resistance to self-quenching at higher degrees of labeling[3][10].

pH Independence: The fluorescence of fluorescein is highly dependent on pH, with a significant decrease in quantum yield in acidic environments (pKa ~6.4)[14][15]. This can be a major drawback for studies involving cellular compartments with varying pH, such as endosomes and lysosomes. In contrast, Alexa Fluor 488 maintains its bright fluorescence over a broad pH range (pH 4-10), ensuring a more stable and reliable signal regardless of the local environment[3][4][9][10][12].

Labeling Chemistry: this compound possesses a terminal carboxylic acid which requires activation to an N-hydroxysuccinimidyl (NHS) ester or similar reactive species before it can be conjugated to primary amines on a protein[16]. Alexa Fluor 488 is commercially available pre-activated as an NHS or tetrafluorophenyl (TFP) ester, simplifying the labeling protocol[9][13].

Experimental Protocols

The following section provides a general protocol for labeling proteins with amine-reactive dyes like activated this compound and Alexa Fluor 488 NHS/TFP ester.

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at a pH of 8.0-8.5[17][18]. Buffers containing primary amines, like Tris, will compete with the protein for the dye and must be removed by dialysis or buffer exchange chromatography[19].

  • Concentration: The protein concentration should typically be between 2-10 mg/mL for efficient labeling[19].

Dye Preparation
  • Dissolution: Immediately before use, dissolve the reactive dye (either activated this compound or Alexa Fluor 488 NHS/TFP ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL)[18][19].

Labeling Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein needs to be determined empirically, but a starting point is often a 5- to 20-fold molar excess of the dye[17][20].

  • Reaction: Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring[19].

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light[18][19]. For less stable proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight)[21].

Purification of the Labeled Protein
  • Removal of Unconjugated Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis[17][19].

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~494 nm)[22].

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the general protein labeling workflow and the chemical reaction at the heart of the conjugation.

ProteinLabelingWorkflow General Protein Labeling Workflow Protein 1. Purified Protein in Amine-Free Buffer Mix 3. Mix Protein and Dye (Control Molar Ratio) Protein->Mix Dye 2. Dissolve Reactive Dye (e.g., in DMSO) Dye->Mix React 4. Incubate (Room Temp, 1 hr, Dark) Mix->React Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) React->Purify Characterize 6. Characterize (Determine Degree of Labeling) Purify->Characterize Store 7. Store Labeled Protein (4°C or -20°C) Characterize->Store

Caption: A flowchart illustrating the key steps in a typical protein labeling experiment.

LabelingReaction Amine-Reactive Labeling Chemistry Protein Protein with Primary Amine (-NH2) LabeledProtein Fluorescently Labeled Protein (Stable Amide Bond) Protein->LabeledProtein + ReactiveDye Reactive Fluorophore (e.g., NHS Ester) ReactiveDye->LabeledProtein Byproduct NHS Leaving Group ReactiveDye->Byproduct

Caption: The chemical reaction between a primary amine on a protein and an NHS-ester activated dye.

Conclusion

For most protein labeling applications, Alexa Fluor 488 offers significant advantages over this compound. Its superior photostability, pH insensitivity, and high brightness lead to more reliable and higher-quality data, particularly in demanding applications like confocal microscopy, flow cytometry, and single-molecule studies. While this compound may be a suitable choice for less demanding applications where cost is a primary concern, the superior performance of Alexa Fluor 488 often justifies the investment for achieving robust and reproducible results in a research and drug development setting.

References

A Comparative Guide to the Characterization of Fluorescein-PEG5-Acid and Its Alternatives by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the use of fluorescently labeled polyethylene glycol (PEG) linkers is indispensable for tracking and visualizing biomolecules. Among these, Fluorescein-PEG5-Acid is a widely utilized reagent. This guide provides an objective comparison of this compound with two common alternatives, Alexa Fluor™ 488-PEG5-Acid and Rhodamine-PEG5-Acid, focusing on their characterization by High-Performance Liquid Chromatography (HPLC) and mass spectrometry. This analysis is supported by established experimental protocols to ensure accurate and reproducible results.

Product Comparison at a Glance

A summary of the key physicochemical properties of this compound and its alternatives is presented below. These properties are crucial for selecting the appropriate conjugate for a specific application and for interpreting analytical data.

FeatureThis compoundAlexa Fluor™ 488-PEG5-Acid (estimated)Rhodamine B-PEG5-Acid (estimated)
Molecular Weight ( g/mol ) 698.74[1]~800-900~850-950
Purity ≥98%[2]Typically >90%Typically >90%
Excitation Maximum (nm) 494[2]495[3]~555
Emission Maximum (nm) 517[2]519[3]~580
Solubility Water, DMSO, DMF[2]Water, DMSO, DMFWater, DMSO, DMF
Key Advantages Cost-effective, widely available.High photostability and brightness, pH insensitive.[3]High photostability, available in various spectral derivatives.
Key Disadvantages Prone to photobleaching, pH-sensitive fluorescence.Higher cost.Potential for non-specific binding.

Experimental Characterization Protocols

Accurate characterization of these PEGylated fluorescent dyes is critical for quality control and ensuring the reliability of experimental results. The following sections detail the recommended protocols for HPLC and mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and its analogs. The method separates compounds based on their hydrophobicity.

Recommended HPLC Protocol:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of these relatively polar molecules.[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the specific dye (see table above). A UV detector at a lower wavelength (e.g., 214 nm or 254 nm) can also be used to detect the PEG backbone and other non-fluorescent impurities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Mass Spectrometry (MS) Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of these PEGylated conjugates.[6]

Recommended ESI-MS Protocol:

  • Ionization Mode: Positive ion mode is generally preferred for PEGylated compounds as the ethylene glycol units can be readily protonated or adducted with sodium ions.[7]

  • Sample Infusion: The sample, dissolved in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid at a concentration of 10-50 µM, can be directly infused into the mass spectrometer.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass determination.

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different PEG oligomers present in the sample, each separated by 44 Da (the mass of one ethylene oxide unit). The most abundant peak will correspond to the nominal molecular weight of the compound. Fragmentation analysis (MS/MS) can be used to confirm the structure of the molecule.[1][8]

Experimental Workflow and Data Interpretation

The following diagram illustrates the general workflow for the characterization of this compound and its alternatives.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (e.g., 1 mg/mL in mobile phase) filter Filter (0.22 µm syringe filter) dissolve->filter hplc_system RP-HPLC System (C18 Column) filter->hplc_system Inject ms_system ESI-MS System (Positive Ion Mode) filter->ms_system Infuse gradient Gradient Elution (Water/Acetonitrile with TFA) hplc_data Purity Assessment (Chromatogram Peak Area) hplc_system->hplc_data infusion Direct Infusion ms_data Molecular Weight Confirmation (Mass Spectrum) ms_system->ms_data

Caption: Experimental workflow for HPLC and MS characterization.

Interpreting the Data:

  • HPLC Chromatogram: A pure sample of this compound or its alternatives should ideally show a single major peak. The presence of multiple peaks may indicate impurities or degradation products. The retention time can be used for identification purposes when compared to a known standard.

  • Mass Spectrum: The ESI-MS spectrum will provide the molecular weight of the compound. The observed mass should correspond to the theoretical mass within a few parts per million (ppm) for high-resolution instruments. The characteristic isotopic pattern of the molecule should also be observed.

Conclusion

The choice between this compound, Alexa Fluor™ 488-PEG5-Acid, and Rhodamine-PEG5-Acid will depend on the specific requirements of the application, including factors like photostability, brightness, and cost. Regardless of the chosen reagent, rigorous characterization by HPLC and mass spectrometry is essential to ensure the quality and reliability of the data generated in subsequent experiments. The protocols outlined in this guide provide a solid foundation for the accurate and reproducible analysis of these important bioconjugation reagents.

References

A Researcher's Guide to the Stability of Fluorescein-PEG5-Acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular analysis, the stability of fluorescent probes is paramount for generating reliable and reproducible data. Fluorescein-PEG5-Acid, a widely used labeling reagent, offers the bright fluorescence of fluorescein coupled with a hydrophilic polyethylene glycol (PEG) spacer to enhance aqueous solubility. However, the inherent properties of the fluorescein molecule mean its performance is highly dependent on the experimental environment. This guide provides an objective comparison of its stability in common biological buffers, supported by experimental data and protocols.

Key Factors Influencing Fluorescein Stability

The stability and fluorescence intensity of this compound are not static. They are significantly influenced by several environmental factors. Understanding these factors is crucial for proper experimental design.

  • pH: The fluorescence of fluorescein is strongly dependent on pH.[1] In acidic solutions (pH below 7), fluorescence intensity is significantly reduced, becoming near zero at very low pH.[1][2] The intensity increases with pH, ultimately reaching a stable plateau in the alkaline range of pH 8 to 10.[1] This is due to changes in the ionic form of the fluorescein molecule. For optimal and consistent results, maintaining a stable, slightly alkaline pH is critical.

  • Light Exposure (Photostability): One of the most significant drawbacks of fluorescein is its photochemical instability.[3] It is susceptible to rapid degradation (photobleaching) upon exposure to intense light, particularly sunlight.[4] In one study, a near-complete destruction of fluorescein was observed after just two hours of exposure in an uncovered dish.[4] Therefore, all solutions containing fluorescein should be rigorously protected from light to prevent loss of signal.

  • Temperature: While changes in solution temperature can cause a reversible change in fluorescent intensity, the molecule itself is relatively stable to heat if kept in the dark.[1][2] Generally, as temperature increases, fluorescence intensity decreases.[5]

  • Buffer Composition: The specific chemical components of a buffer can influence fluorescence. The presence of salts and other molecules can sometimes lead to quenching or enhancement of the fluorescent signal.[6] However, for common buffers like PBS, TRIS, and HEPES, the primary determinant of fluorescein performance is the buffer's pH.

Performance in Common Biological Buffers

While the choice of buffering agent is important for biological compatibility, the stability of this compound is primarily dictated by the final pH of the solution.

BufferTypical pH RangeStability of this compoundKey Considerations
PBS (Phosphate-Buffered Saline) 7.2 - 7.4Good At physiological pH (~7.4), fluorescence is stable but not maximal. A drop in pH to 6.0 can cause a 10% drop in fluorescence.[5] Buffering at a pH closer to 8.0 is recommended for brighter signal.
TRIS (tris(hydroxymethyl)aminomethane) 7.0 - 9.0Excellent The typical working range of TRIS buffer is ideal for fluorescein.[7] It can reliably maintain a slightly alkaline pH where fluorescence is brightest and most stable.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2Good to Excellent HEPES provides stable buffering capacity in the physiological pH range.[7] Setting the pH to the higher end of its range (pH 7.5-8.2) will yield better performance.
Comparison with Alternative Fluorophores

It is widely acknowledged that dyes from the Alexa Fluor family exhibit greater photostability compared to traditional dyes like fluorescein isothiocyanate (FITC).[8][9] For applications requiring long-term imaging or intense light exposure, using a more photostable alternative such as an Alexa Fluor conjugate may be advantageous.[8]

Experimental Protocols

Protocol: Evaluating the Stability of this compound

This protocol provides a detailed methodology for assessing the stability of this compound in different buffers and conditions.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light and moisture.
  • Biological Buffers: Prepare 1X solutions of PBS, TRIS, and HEPES at your desired pH values (e.g., pH 7.4 and pH 8.5 for each). Filter-sterilize the buffers.

2. Sample Preparation:

  • Dilute the this compound stock solution into each prepared buffer to a final working concentration (e.g., 1 µg/mL). Ensure the final concentration of DMSO is below 0.1% to avoid solvent effects.
  • Prepare triplicate samples for each condition to be tested.

3. Incubation and Treatment:

  • For each buffer condition, create different experimental sets:
  • Photostability: Expose one set of samples to a consistent light source (e.g., the fluorescent microscope's illumination source or a light box) while keeping a parallel set wrapped in aluminum foil to serve as a dark control.
  • Thermostability: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C), ensuring all are kept in the dark.

4. Fluorescence Measurement:

  • Use a fluorescence plate reader or a spectrophotometer.
  • Set the excitation wavelength to ~492 nm and the emission wavelength to ~516 nm.[1]
  • Measure the relative fluorescence intensity (RFU) for each sample at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

5. Data Analysis:

  • For each condition, average the RFU values from the triplicate samples at each time point.
  • Normalize the data by setting the initial fluorescence reading at T=0 as 100%.
  • Plot the normalized fluorescence intensity versus time for each buffer and condition. The rate of decline in fluorescence indicates the probe's instability under those specific conditions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for testing the stability of this compound.

Stability_Assay_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Incubation cluster_conditions 3. Experimental Conditions cluster_measurement 4. Measurement & Analysis stock Prepare Stock Solution (this compound in DMSO) buffers Prepare Biological Buffers (PBS, TRIS, HEPES at various pH) dilute Dilute Stock into Buffers (Working Concentration) stock->dilute buffers->dilute aliquot Aliquot into Test Conditions (Triplicates) dilute->aliquot light Light vs. Dark Exposure aliquot->light temp Temperature Incubation (4°C, RT, 37°C) aliquot->temp measure Measure Fluorescence (Ex: 492nm, Em: 516nm) at Time Points (0, 1, 2, 4... hrs) light->measure temp->measure analyze Analyze Data (Normalize to T=0, Plot Intensity vs. Time) measure->analyze

Caption: Experimental workflow for assessing the stability of this compound.

References

A Comparative Guide to the Brightness of Fluorescein-PEG5-Acid and Other Fluorescein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence in their work, selecting the optimal fluorescent probe is critical for generating sensitive and reliable data. Fluorescein and its derivatives are among the most widely used green fluorescent dyes due to their high absorbance, excellent fluorescence quantum yield, and a peak excitation that closely matches the 488 nm argon-ion laser line. This guide provides an objective comparison of the fluorescence brightness of Fluorescein-PEG5-Acid with other common fluorescein derivatives: Fluorescein isothiocyanate (FITC), 5(6)-Carboxyfluorescein (FAM), Hexachlorofluorescein (HEX), and Tetrachlorofluorescein (TET).

The intrinsic brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (fluorescence quantum yield, Φ). A higher value for both coefficients results in a brighter fluorophore, which is crucial for detecting molecules with low expression levels.

The Advantage of PEGylation: this compound

This compound is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a terminal carboxylic acid functional group. While the fluorescein core provides the fluorescence, the PEG linker enhances aqueous solubility and minimizes non-specific binding interactions, which is particularly beneficial in biological assays. The terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules like proteins and peptides. For the purpose of this guide's quantitative comparison, the photophysical properties of 5-Carboxyfluorescein (5-FAM) are used as a close proxy for this compound, as the PEG linker itself does not significantly alter the fluorescence characteristics of the core dye.

Quantitative Comparison of Fluorescein Derivatives

The following table summarizes the key photophysical properties of this compound and its alternatives. The "Relative Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a direct measure for comparison.

DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound (as 5-FAM) ~492~517~75,000~0.93~69,750
FITC ~495~519~75,000~0.92~69,000
HEX ~535~556~96,000~0.57~54,720
TET ~521~535N/AN/AN/A

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

To empirically determine and compare the brightness of these fluorophores, one can measure the relative fluorescence quantum yield. This method compares the fluorescence intensity of the test sample to a well-characterized fluorescence standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield (Φ) of a test fluorophore (e.g., this compound) by comparison with a standard fluorophore (e.g., Fluorescein in 0.1 M NaOH, with a known Φ of 0.95).

Materials:

  • Test fluorophore (this compound) and other derivatives (FITC, HEX).

  • Fluorescence standard (e.g., Fluorescein).

  • Appropriate solvent (e.g., 0.1 M NaOH or Phosphate-Buffered Saline, pH 7.4).

  • UV-Vis Spectrophotometer.

  • Spectrofluorometer.

  • 1 cm path length quartz cuvettes.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test and standard fluorophores in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the test and standard fluorophores, ensuring that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 490 nm).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test and standard samples. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the test and standard fluorophores, plot the integrated fluorescence intensity versus the measured absorbance.

    • Determine the gradient (slope) of the resulting straight line for both plots.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples (if the same solvent is used, this term is equal to 1).

Experimental Workflow Diagram

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Test & Standard) prep_dilutions Create Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs For each dilution measure_fluor Measure Fluorescence Emission (Spectrofluorometer) measure_abs->measure_fluor Using same λex integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Relative Quantum Yield (Φ) gradient->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

Summary

Based on the available data, this compound (represented by 5-FAM) and FITC are the brightest among the compared derivatives, exhibiting very similar high quantum yields and molar extinction coefficients.[1] This makes them excellent choices for applications requiring maximal signal intensity.

HEX, while having the highest molar extinction coefficient, possesses a significantly lower quantum yield, resulting in a lower overall brightness compared to FITC and FAM. However, its distinct spectral properties (red-shifted excitation and emission) make it valuable for multiplexing applications where spectral overlap with other green fluorophores needs to be minimized.[2][3]

The addition of the PEG5 linker to the fluorescein core in this compound provides the practical advantages of increased hydrophilicity and reduced non-specific interactions without compromising the inherent brightness of the fluorophore. This makes it a superior choice for assays in complex biological media where background signal and solubility can be limiting factors.

References

A Researcher's Guide to Calculating the Degree of Labeling (DOL) for Fluorescein-PEG5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter for characterizing bioconjugates, such as those created with Fluorescein-PEG5-Acid.[1][2] It defines the average number of fluorescent dye molecules attached to a target molecule, typically a protein or antibody.[3][4] Accurately determining the DOL is essential for ensuring experimental reproducibility and optimizing the performance of the conjugate. While low DOL values can lead to weak fluorescence signals, excessively high values (e.g., >10 for an antibody) may cause signal reduction due to self-quenching.[1][2] For most antibodies, an optimal DOL typically falls between 2 and 10.[1][2]

This compound is a popular labeling reagent composed of a fluorescein fluorophore, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[5][6][7] The PEG spacer enhances water solubility and reduces steric hindrance, while the acid group allows for covalent attachment to primary amines on target molecules.[5][6] This guide compares the primary method for DOL calculation, UV-Vis spectrophotometry, with alternative techniques and provides a detailed protocol for its implementation.

Primary Method: UV-Vis Spectrophotometry

The most common and accessible method for determining the DOL of fluorescent conjugates is UV-Vis absorption spectrophotometry.[4] This technique relies on the Beer-Lambert law, which relates absorbance to concentration.[8] The core principle involves measuring the absorbance of the purified conjugate solution at two key wavelengths:

  • ~280 nm: The maximum absorbance wavelength for most proteins, primarily due to tryptophan and tyrosine residues.

  • ~494 nm: The maximum absorbance wavelength (λ_max) for the fluorescein dye.[5]

Because the fluorescein dye also absorbs light at 280 nm, a correction factor is required to determine the true protein absorbance.[8] The DOL is then calculated using the corrected protein absorbance and the dye absorbance.

The general formula to calculate DOL is:

DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_max)[3]

Where:

  • A_max : Absorbance of the conjugate at the λ_max of the dye (~494 nm).

  • A_280 : Absorbance of the conjugate at 280 nm.

  • ε_prot : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_max : Molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹).

  • CF_280 : Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (A₂₈₀/A_max).[8]

Experimental Protocol: DOL Determination by Spectrophotometry

This protocol outlines the step-by-step procedure for calculating the DOL of a this compound labeled protein.

1. Purification of the Conjugate (Critical Step)

  • It is essential to remove all non-conjugated this compound from the sample before measurement.[2][9] Failure to do so will result in an artificially high DOL value.

  • Method: Use size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

2. Sample Preparation and Measurement

  • Prepare a dilution of the purified conjugate in a buffer that is compatible with both the protein and the dye. The fluorescence of fluorescein is pH-dependent.[10][11]

  • Use a UV-transparent quartz cuvette for all measurements.[3]

  • If the initial absorbance reading at either 280 nm or ~494 nm is above 2.0, dilute the sample with buffer to bring the absorbance into the linear range of the spectrophotometer and record the dilution factor.[9]

  • Acquire the full absorbance spectrum of the conjugate solution (e.g., from 250 nm to 600 nm) to identify the absorbance maxima.

  • Record the absorbance values at 280 nm (A_280) and at the dye's λ_max (~494 nm) (A_max).[3]

3. Calculation

  • Gather the required constants for your specific protein and for fluorescein (see Table 1).

  • Apply the measured absorbance values to the DOL formula provided above.

Data Presentation and Examples

Quantitative data required for the calculation and a worked example are presented below.

Table 1: Key Parameters for Fluorescein DOL Calculation

Parameter Value Source
Fluorescein λ_max ~494 nm [5]
Fluorescein ε_max 80,000 M⁻¹cm⁻¹ [12]
Fluorescein CF_280 0.35 [12]

| IgG ε_prot (Example) | 210,000 M⁻¹cm⁻¹ |[2] |

Table 2: Example DOL Calculation for a Fluorescein-Labeled IgG Antibody

Parameter Value Description
Measured A_280 1.20 Absorbance of the conjugate at 280 nm.
Measured A_494 0.65 Absorbance of the conjugate at 494 nm (A_max).
ε_prot 210,000 M⁻¹cm⁻¹ Molar extinction coefficient of IgG.[2]
ε_max 80,000 M⁻¹cm⁻¹ Molar extinction coefficient of fluorescein.[12]
CF_280 0.35 Correction factor for fluorescein at 280 nm.[12]

| Calculated DOL | 4.4 | (0.65 * 210,000) / ((1.20 - 0.65 * 0.35) * 80,000) |

Comparison with Alternative Methods

While UV-Vis spectrophotometry is the most common method, other techniques can also provide information on labeling efficiency.

Table 3: Comparison of DOL Determination Methods

Method Principle Advantages Disadvantages
UV-Vis Spectrophotometry Measures light absorbance based on the Beer-Lambert law to determine dye and protein concentrations.[8] Rapid, simple, inexpensive, and widely accessible.[13] Provides an average DOL value; accuracy depends on precise extinction coefficients and complete removal of free dye.[3]

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact conjugate, revealing a distribution of species with different numbers of attached dyes. | Highly accurate; provides a distribution of DOL values, not just an average; can identify specific labeling sites. | Requires expensive instrumentation, significant expertise, and complex data analysis. |

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the DOL of a this compound conjugate using the spectrophotometric method.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calc Calculation Conjugate This compound Conjugated Protein Purify Purify Conjugate (e.g., Gel Filtration) Conjugate->Purify Purified_Sample Purified Conjugate Solution Purify->Purified_Sample Spectro Measure Absorbance (UV-Vis Spectrophotometer) Purified_Sample->Spectro A280 Record A280 Spectro->A280 Amax Record Amax (at ~494 nm) Spectro->Amax Formula DOL Formula Application DOL = (Amax * εprot) / ((A280 - Amax * CF280) * εmax) A280->Formula Amax->Formula Result Final DOL Value Formula->Result

Caption: Workflow for DOL determination via spectrophotometry.

References

A Comparative Guide to FRET Studies Using Fluorescein-PEG5-Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) to investigate molecular interactions, the choice of fluorescent probes is critical. This guide provides an objective comparison of Fluorescein-PEG5-Acid as a FRET donor or acceptor against two common alternatives: BODIPY FL-PEG-Acid and ATTO 488-PEG-Acid. The comparison is supported by experimental data, detailed protocols for key applications, and visualizations of experimental workflows.

Introduction to FRET

FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying dynamic processes such as protein-protein interactions, conformational changes, and enzyme activity.

Comparison of Fluorescent Probes

The selection of a FRET pair is governed by several factors, including the spectral overlap between the donor's emission and the acceptor's excitation, the quantum yield of the donor, and the extinction coefficient of the acceptor. The photostability of the dyes is also a crucial consideration for imaging experiments. Below is a comparison of the photophysical properties of Fluorescein, BODIPY FL, and ATTO 488. The PEG5 linker in the specified product enhances water solubility and provides a spacer arm for conjugation without significantly altering the core dye's spectral properties.

Table 1: Comparison of Photophysical Properties of FRET Donors

PropertyFluorescein (FITC)BODIPY FLATTO 488
Excitation Max (nm) ~494~503~501
Emission Max (nm) ~518~512~523
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000>80,000~90,000
Quantum Yield ~0.92~0.90~0.80
Photostability ModerateHighHigh
pH Sensitivity High (fluorescence decreases at acidic pH)LowLow
Polarity Sensitivity LowLowLow

Data Interpretation:

  • BODIPY FL and ATTO 488 exhibit higher molar extinction coefficients and superior photostability compared to Fluorescein, making them more suitable for demanding applications like single-molecule studies and long-term imaging.[][2][3]

  • Fluorescein's fluorescence is sensitive to pH, which can be a limitation in certain biological environments.[4] BODIPY FL and ATTO 488 are largely insensitive to pH changes in the physiological range.[5]

  • The narrow emission peak of BODIPY FL can be advantageous in multiplexing experiments to reduce spectral bleed-through.[]

Table 2: Calculated Förster Distances (R₀) for Common FRET Pairs

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ value indicates that FRET can occur over a longer distance. The R₀ is dependent on the specific donor-acceptor pair.

DonorAcceptorR₀ (Å)
FluoresceinTetramethylrhodamine55
FluoresceinQSY 761
BODIPY FLBODIPY FL57
Alexa Fluor 488 (ATTO 488 substitute)Alexa Fluor 55570

Data sourced from various publications and commercial suppliers.[6][7] R₀ values can vary depending on the local environment and the orientation of the fluorophores.

Experimental Protocols and Signaling Pathways

Protein Kinase A (PKA) Activity Assay

PKA is a key enzyme in many signal transduction pathways. FRET-based biosensors for PKA activity typically consist of a PKA substrate sequence and a phospho-amino acid binding domain sandwiched between a donor and an acceptor fluorophore. Phosphorylation of the substrate by PKA leads to a conformational change that alters the distance between the fluorophores and thus the FRET efficiency.[8][9][10][11]

Experimental Workflow for a PKA FRET Biosensor

PKA_Workflow cluster_prep Biosensor Preparation cluster_assay In Vitro Kinase Assay Peptide 1. Synthesize/Express PKA Biosensor Peptide Labeling 2. Label with Donor (e.g., this compound) and Acceptor Dyes Peptide->Labeling Purification 3. Purify Labeled Biosensor Labeling->Purification Incubate 4. Incubate Biosensor with PKA and ATP Purification->Incubate Measure 5. Measure Fluorescence (Donor and Acceptor Channels) Incubate->Measure Analyze 6. Calculate FRET Ratio (Acceptor/Donor Intensity) Measure->Analyze Result Result Analyze->Result Increased FRET indicates PKA activity

Workflow for an in vitro PKA activity assay using a FRET biosensor.

Signaling Pathway for PKA Activation

PKA_Signaling GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Ligand Binding AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC catalyzed PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Substrate FRET Biosensor (Unphosphorylated) PKA_active->Substrate Phosphorylation Substrate_P Phosphorylated FRET Biosensor (High FRET) Substrate->Substrate_P

GPCR-mediated activation of PKA leading to phosphorylation of a FRET biosensor.

Detailed Protocol for PKA Activity Assay:

  • Biosensor Preparation:

    • Synthesize a peptide containing a PKA-specific substrate sequence (e.g., LRRASLG) flanked by sites for covalent attachment of donor and acceptor fluorophores. A common design involves a terminal cysteine for maleimide chemistry and a terminal amine for NHS-ester chemistry.

    • Label the peptide with this compound (or BODIPY FL-PEG-Acid/ATTO 488-PEG-Acid) as the donor and a suitable acceptor (e.g., Rhodamine or a dark quencher like Dabcyl).

    • Purify the dual-labeled peptide biosensor using reverse-phase HPLC.

  • Kinase Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add the purified FRET biosensor to the reaction buffer at a final concentration of 1-5 µM.

    • Initiate the reaction by adding ATP (final concentration 100 µM) and purified PKA catalytic subunit.

    • As a negative control, perform a parallel reaction without PKA or without ATP.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity over time using a fluorescence plate reader or a fluorometer.

    • Excite the donor fluorophore (e.g., ~490 nm for Fluorescein) and measure the emission at both the donor's emission wavelength (~520 nm) and the acceptor's emission wavelength (e.g., ~580 nm for Rhodamine).

    • Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the FRET ratio over time indicates PKA-mediated phosphorylation of the biosensor.

Caspase-3 Activity Assay for Apoptosis Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway. FRET-based caspase-3 sensors typically utilize a peptide containing the caspase-3 cleavage sequence DEVD (Asp-Glu-Val-Asp) flanked by a donor and acceptor pair. Upon apoptosis induction, active caspase-3 cleaves the peptide, separating the donor and acceptor and leading to a loss of FRET.[12][13][14][15][16]

Experimental Workflow for Caspase-3 FRET Assay

Caspase3_Workflow cluster_prep Cell Preparation cluster_assay FRET Imaging Cell_Culture 1. Culture Cells Load_Probe 2. Load Cells with Caspase-3 FRET Probe Cell_Culture->Load_Probe Induce_Apoptosis 3. Induce Apoptosis (e.g., with Staurosporine) Load_Probe->Induce_Apoptosis Image_Cells 4. Acquire Images (Donor and FRET Channels) Induce_Apoptosis->Image_Cells Analyze_Images 5. Image Analysis: Calculate FRET Ratio Image_Cells->Analyze_Images Time_Course 6. Monitor FRET Change over Time Analyze_Images->Time_Course Result Result Time_Course->Result Decrease in FRET indicates Caspase-3 activation

Workflow for monitoring caspase-3 activity in live cells using a FRET probe.

Signaling Pathway for Caspase-3 Activation

Caspase3_Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Caspase9 Caspase-9 Apoptotic_Stimulus->Caspase9 Activation Caspase3_inactive Pro-caspase-3 Caspase9->Caspase3_inactive Cleavage Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation FRET_Probe FRET Probe (Intact - High FRET) Caspase3_active->FRET_Probe Cleavage of DEVD Apoptotic_Substrates Apoptotic Substrates Caspase3_active->Apoptotic_Substrates Cleavage Cleaved_Probe Cleaved Probe (Low FRET) FRET_Probe->Cleaved_Probe Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis

References

Validating the Specificity of Fluorescein-PEG5-Acid Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the accuracy and reliability of experimental results. Fluorescein-PEG5-Acid is a valuable tool for fluorescently tagging proteins and other molecules, offering a hydrophilic spacer to potentially reduce non-specific interactions. This guide provides a comprehensive comparison of this compound with alternative fluorescent labels and outlines key experimental protocols to validate its labeling specificity.

Performance Comparison of Amine-Reactive Fluorescent Dyes

The choice of a fluorescent label can significantly impact the outcome of an experiment. Factors such as photostability, fluorescence intensity, and susceptibility to self-quenching are critical considerations. Below is a comparison of key performance metrics for fluorescein-based dyes and common alternatives like Alexa Fluor and Cyanine (Cy) dyes.

FeatureFluorescein (e.g., FITC)Alexa Fluor Dyes (e.g., Alexa Fluor 488)Cyanine Dyes (e.g., Cy5)
Photostability Prone to photobleaching[1][2]Significantly more photostable than fluorescein[1][3][4][5]Generally more photostable than fluorescein, but can be susceptible to ozone-mediated degradation.
Fluorescence Intensity Bright initial fluorescence, but can be pH-sensitive[2]Generally brighter and more stable fluorescence across a wider pH range.[3][4][5]High molar extinction coefficients, leading to bright fluorescence.
Self-Quenching Can exhibit self-quenching at high degrees of labeling.Less prone to self-quenching, allowing for higher labeling densities without significant signal loss.[3][5]Can form aggregates at high labeling densities, leading to fluorescence quenching.[3]
Excitation/Emission Maxima ~494 nm / ~518 nm[6][7]Varies by dye (e.g., Alexa Fluor 488: ~495 nm / ~519 nm).Varies by dye (e.g., Cy5: ~650 nm / ~670 nm).

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed fluorescence signal originates specifically from the intended target, a series of validation experiments are essential. These protocols are designed to assess both the efficiency of labeling and the extent of non-specific binding.

Protocol 1: Determination of Degree of Labeling (DOL)

This protocol determines the average number of fluorescent molecules conjugated to each protein molecule.

Materials:

  • This compound labeled protein

  • Unlabeled protein (control)

  • Spectrophotometer

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of fluorescein (~494 nm, Amax).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.

  • Calculate the concentration of the dye using its molar extinction coefficient at the Amax.

  • The DOL is the molar ratio of the dye to the protein.

Protocol 2: In Vitro Competitive Binding Assay

This assay confirms that the fluorescently labeled molecule retains its binding specificity for its target.[8][9][10][11]

Materials:

  • This compound labeled ligand

  • Unlabeled ligand

  • Target receptor (e.g., purified protein or cell line expressing the receptor)

  • Assay buffer

  • Detection instrument (e.g., flow cytometer, fluorescence plate reader)

Procedure:

  • Incubate the target receptor with a fixed concentration of the this compound labeled ligand.

  • In parallel, incubate the target receptor with the labeled ligand in the presence of increasing concentrations of the unlabeled ligand.

  • After reaching equilibrium, wash away unbound ligands.

  • Measure the fluorescence intensity for each condition.

  • A decrease in fluorescence intensity with increasing concentrations of the unlabeled ligand indicates specific binding.

Protocol 3: Control Experiments for Cellular Imaging

These controls are crucial for interpreting fluorescence microscopy and flow cytometry data.[12][13]

Controls:

  • Unlabeled Control: Cells that have not been treated with the fluorescent probe. This helps to determine the level of cellular autofluorescence.[13]

  • No-Target Control: Cells that do not express the target of interest. This control is essential to assess non-specific binding of the fluorescent probe to other cellular components.

  • Secondary Antibody Only Control (for immunofluorescence): If using a primary and secondary antibody system, this control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[12][13]

  • Competition Control: Pre-incubating cells with an excess of unlabeled ligand before adding the fluorescently labeled ligand. A significant reduction in signal confirms specific binding.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

G cluster_0 Protein Labeling with Fluorescein-PEG5-NHS Ester Protein Protein with Primary Amines Labeled_Protein Fluorescein-PEG5-Labeled Protein Protein->Labeled_Protein Reaction at pH 7-9 NHS_Ester Fluorescein-PEG5-NHS Ester NHS_Ester->Labeled_Protein NHS N-hydroxysuccinimide (byproduct) Labeled_Protein->NHS

Protein Labeling Workflow

G cluster_1 Validation of Labeling Specificity start Start dol Determine Degree of Labeling (DOL) start->dol binding_assay Perform Competitive Binding Assay dol->binding_assay imaging_controls Conduct Cellular Imaging with Controls binding_assay->imaging_controls analyze Analyze Data for Specificity imaging_controls->analyze end Validated Specificity analyze->end

Experimental Validation Workflow

G cluster_2 Competitive Binding Principle Receptor Receptor Bound_Complex Fluorescent Signal Receptor->Bound_Complex No_Signal No Signal Receptor->No_Signal Labeled_Ligand Labeled Ligand Labeled_Ligand->Receptor Binds Unlabeled_Ligand Unlabeled Ligand Unlabeled_Ligand->Receptor Competes

Competitive Binding Assay

References

Spectral Overlap of Fluorescein-PEG5-Acid with Common Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In multicolor fluorescence-based assays, such as flow cytometry, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET), the careful selection of fluorophores is paramount to generating accurate and reproducible data. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore extends into the detection range of another, can lead to signal bleed-through and compromised results. This guide provides a comprehensive comparison of the spectral properties of Fluorescein-PEG5-Acid with a panel of commonly used fluorophores, offering insights into potential spectral overlap and providing detailed experimental protocols for its quantification.

Spectral Properties of Common Fluorophores

This compound is a derivative of the widely used fluorescein dye, featuring a polyethylene glycol (PEG) linker that enhances its solubility and reduces non-specific binding. Its excitation and emission maxima are approximately 494 nm and 517 nm, respectively[1][2][3]. The degree of its spectral overlap with other fluorophores is a critical consideration in the design of multiplexed experiments. The table below summarizes the excitation and emission maxima of this compound and other common fluorophores.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound ~494 ~517
FITC (Fluorescein Isothiocyanate)~495~519[4]
Alexa Fluor 488~496~519[5]
Cy3~550~570[6]
TRITC (Tetramethylrhodamine Isothiocyanate)~547~572[6]
Alexa Fluor 555~555~565[7]
Texas Red~595~615[8]
Cy5~650~670[6]
Alexa Fluor 647~651~667[9]
DAPI~350~465[10]
Hoechst 33342~343~483[6]

Visualizing Spectral Overlap

The potential for spectral overlap is determined by the degree to which the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, as well as the extent to which the emission of one fluorophore spills into the detection channel of another.

Spectral_Overlap_Concept cluster_donor Donor Fluorophore (e.g., Fluorescein) cluster_acceptor Acceptor Fluorophore (e.g., Cy3) D_Exc Excitation D_Em Emission D_Exc->D_Em Fluorescence A_Exc Excitation D_Em->A_Exc Spectral Overlap (Potential for FRET or Bleed-through) A_Em Emission A_Exc->A_Em Fluorescence

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.

Quantifying Spectral Overlap: Experimental Protocols

To obtain precise quantitative data on the degree of spectral overlap in your specific experimental setup, it is essential to perform control experiments. Below are two standard protocols for quantifying spectral overlap: one for flow cytometry and another for FRET-based microscopy.

Experimental Protocol 1: Quantifying Spectral Bleed-through in Flow Cytometry via Compensation

This protocol describes the generation of a compensation matrix to correct for spectral overlap between this compound and other fluorophores in a multicolor flow cytometry experiment.

Objective: To quantify the percentage of the this compound emission signal that is detected in the channels intended for other fluorophores, and vice versa.

Materials:

  • Flow cytometer with appropriate laser lines and filters for all fluorophores being tested.

  • Compensation beads or cells that can be stained with each fluorophore individually.

  • Single-color controls: one sample of beads or cells stained with this compound only, and one sample for each of the other fluorophores being used.

  • An unstained control sample (beads or cells).

Methodology:

  • Instrument Setup:

    • Configure the flow cytometer with the appropriate laser and filter settings for each fluorophore in the panel.

    • Adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell or bead population of interest on scale.

  • Voltage Optimization:

    • Run the single-color positive control for the dimmest fluorophore in your panel. Adjust the corresponding detector voltage to place the positive population within the linear range of detection.

    • Run the unstained control to ensure the negative population is on scale and distinguishable from electronic noise.

    • Repeat this process for each fluorophore, ensuring that the positive signal is on scale and well-separated from the negative population.

  • Data Acquisition:

    • Acquire data for each single-color control, ensuring to collect a sufficient number of events (typically 10,000-50,000) for robust statistical analysis.

    • Acquire data for the unstained control.

  • Compensation Calculation:

    • Using the flow cytometry analysis software, gate on the single positive populations for each control.

    • The software will then calculate the spectral overlap (spillover) from each fluorophore into all other detectors. This is done by measuring the median fluorescence intensity of the positive population in its primary detector and in all other detectors.

    • The software will generate a compensation matrix, which displays the percentage of signal from one fluorophore that is detected in another channel.

Data Presentation: The resulting compensation matrix provides a quantitative measure of spectral bleed-through.

Example Compensation Matrix (Hypothetical Data):

FITC DetectorPE Detector (for Cy3)
Fluorescein 100%15%
Cy3 2%100%

In this hypothetical example, 15% of the fluorescein signal is detected in the PE channel. This value is then used by the software to subtract the appropriate amount of signal from the PE channel for samples containing fluorescein.

Compensation_Workflow Start Start: Prepare Single-Color Controls Setup Instrument Setup & Voltage Optimization Start->Setup Acquire Acquire Data for Each Control Setup->Acquire Gate Gate on Positive Populations Acquire->Gate Calculate Software Calculates Spillover Gate->Calculate Matrix Generate Compensation Matrix Calculate->Matrix Apply Apply Matrix to Experimental Data Matrix->Apply End End: Corrected Data Apply->End

Caption: Workflow for generating a compensation matrix in flow cytometry.

Experimental Protocol 2: Calculation of the Spectral Overlap Integral (J(λ)) for FRET Analysis

This protocol describes how to calculate the spectral overlap integral, a key parameter for predicting the efficiency of Förster Resonance Energy Transfer (FRET) between a donor (e.g., this compound) and an acceptor fluorophore.

Objective: To quantify the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

Materials:

  • Spectrofluorometer to measure fluorescence emission spectra.

  • Spectrophotometer to measure absorbance spectra.

  • Purified solutions of the donor (this compound) and acceptor fluorophores of known concentrations.

  • Appropriate solvents (e.g., phosphate-buffered saline, PBS).

Methodology:

  • Measure Donor Emission Spectrum:

    • Using the spectrofluorometer, measure the fluorescence emission spectrum of the donor fluorophore (this compound) at a known concentration. Excite the donor at its absorption maximum (~494 nm).

    • Correct the spectrum for instrument-specific variations.

    • Normalize the emission spectrum so that the area under the curve is equal to 1. This gives you FD(λ).

  • Measure Acceptor Absorption Spectrum:

    • Using the spectrophotometer, measure the absorbance spectrum of the acceptor fluorophore at a known concentration.

    • Convert the absorbance spectrum to the molar extinction coefficient spectrum, εA(λ), using the Beer-Lambert law (A = εcl). The units for εA(λ) should be M-1cm-1.

  • Calculate the Spectral Overlap Integral (J(λ)):

    • The spectral overlap integral is calculated using the following equation: J(λ) = ∫ FD(λ) * εA(λ) * λ4 dλ

    • Where:

      • FD(λ) is the normalized fluorescence intensity of the donor at wavelength λ.

      • εA(λ) is the molar extinction coefficient of the acceptor at wavelength λ.

      • λ is the wavelength in nanometers.

    • This integration is typically performed numerically using software such as Microsoft Excel, Origin, or specialized spectroscopy software.

Data Presentation: The calculated J(λ) value is a quantitative measure of the spectral overlap. A larger J(λ) value indicates greater spectral overlap and a higher potential for FRET.

FRET_Calculation_Workflow Start Start: Prepare Donor & Acceptor Solutions Measure_Donor Measure Donor Emission Spectrum (FD(λ)) Start->Measure_Donor Measure_Acceptor Measure Acceptor Absorption Spectrum (εA(λ)) Start->Measure_Acceptor Calculate_J Calculate Spectral Overlap Integral (J(λ)) Measure_Donor->Calculate_J Measure_Acceptor->Calculate_J Result J(λ) Value Calculate_J->Result Predict_FRET Predict FRET Efficiency Result->Predict_FRET End End: FRET Pair Characterization Predict_FRET->End

References

Safety Operating Guide

Proper Disposal of Fluorescein-PEG5-Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount in scientific research. This document provides detailed procedures for the proper disposal of Fluorescein-PEG5-Acid, a non-hazardous substance, tailored for researchers, scientists, and drug development professionals.

This compound is not classified as a hazardous substance or mixture.[1] Therefore, its disposal does not typically require specialized hazardous waste procedures. However, adherence to institutional and local regulations is essential to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions:

While this compound is not considered hazardous, general laboratory safety practices should always be observed during handling and disposal.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Avoid Dust Inhalation: Handle the solid form of the compound in a well-ventilated area or under a fume hood to minimize inhalation of any fine particulates.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol:

The following protocol outlines the recommended steps for the disposal of this compound and its associated waste.

  • Waste Segregation:

    • Solid Waste: Collect uncontaminated solid this compound waste in a designated, clearly labeled container for non-hazardous solid chemical waste. This includes any residual powder in weighing boats or on filter paper.

    • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations. Check with your Environmental Health and Safety (EHS) department for specific guidelines. Solutions containing other hazardous chemicals must be disposed of as hazardous waste.

    • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that are minimally contaminated with this compound should be disposed of in the regular laboratory trash, unless they have come into contact with hazardous materials.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. For non-hazardous waste, the label should include the chemical name ("this compound, Non-Hazardous Waste") and the date.

  • Storage of Waste:

    • Store waste containers in a designated area away from incompatible materials. Ensure the containers are sealed to prevent spills.

  • Disposal Request:

    • Follow your institution's established procedures for waste pickup. This typically involves submitting a request to the EHS department.

Quantitative Data Summary:

PropertyValueSource
Hazard Classification Not a hazardous substance or mixtureDC Chemicals Safety Data Sheet[1]
Molecular Formula C34H38N2O12SBroadPharm[2]
Molecular Weight 698.8 g/mol BroadPharm[2]

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Steps start Generate Waste is_hazardous Is it mixed with hazardous chemicals? start->is_hazardous non_hazardous Dispose as Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Dispose as Hazardous Waste is_hazardous->hazardous Yes solid_waste Solid Waste Container non_hazardous->solid_waste Solid liquid_waste Drain Disposal (per local regulations) non_hazardous->liquid_waste Aqueous Solution follow_ehs Follow Institutional EHS Procedures hazardous->follow_ehs ehs_pickup EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup If required

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling Fluorescein-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with Fluorescein-PEG5-Acid. Following these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Risk Assessment

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle it with care, adhering to standard good laboratory practices.[1] The compound contains a terminal carboxylic acid group, and the fluorescein moiety is a dye. Therefore, potential risks include mild irritation upon contact with eyes, skin, or the respiratory tract, particularly with the powdered form.

Key Properties:

  • Formula: C34H38N2O12S[1][2]

  • Molecular Weight: 698.74 g/mol [1]

  • Appearance: Solid powder

  • Solubility: Soluble in Water, DMSO, and DMF[2]

  • Storage: Store at -20°C, protected from moisture[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[4][5] The following table summarizes the required PPE for each stage of the handling process.

Stage of Handling Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles.[4][6] A face shield is recommended for larger quantities.[7][8]Chemical-resistant gloves (e.g., Nitrile).[8]Laboratory coat.[4]Use in a well-ventilated area or fume hood.[4] A dust mask may be used to prevent inhalation of fine particles.
Dissolving & Pipetting Safety glasses with side shields or safety goggles.[6]Chemical-resistant gloves (e.g., Nitrile).[8]Laboratory coat.[4]Work in a well-ventilated area or fume hood.[4]
Reaction & Conjugation Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or fume hood.
Waste Disposal Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely handling this compound from storage to application.

3.1. Preparation and Weighing

  • Equilibration: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation, as PEGylated reagents can be moisture-sensitive.[3][9]

  • Ventilation: Conduct all weighing and initial dissolution steps in a chemical fume hood or a well-ventilated area to avoid inhalation of the powder.[4][6]

  • Weighing: Carefully weigh the desired amount of the powdered reagent using a calibrated analytical balance. Use appropriate tools (e.g., a clean spatula) to handle the powder.

  • Closure: Tightly seal the reagent container immediately after use and store it at the recommended temperature of -20°C.[2]

3.2. Dissolution

  • Solvent Selection: Choose an appropriate solvent such as DMSO, DMF, or water based on experimental requirements.[2]

  • Stock Solution: For ease of handling, it is recommended to prepare a stock solution (e.g., in DMSO or DMF) and store it at -20°C, protected from light.[3]

  • Dissolving: Add the solvent to the vial containing the weighed powder. Mix thoroughly by vortexing or pipetting until the solid is completely dissolved. Ensure the container is securely capped during mixing.

3.3. Use in Labeling Reactions

  • Buffer Selection: When using the reagent for labeling primary amines (e.g., on proteins), use non-amine-containing buffers at a pH of 7-9, such as phosphate-buffered saline (PBS) or borate buffer.[3] Buffers containing primary amines like Tris will compete with the labeling reaction.[3]

  • Reaction Conditions: Perform the conjugation reaction according to your specific experimental protocol, protecting the light-sensitive fluorescein dye from excessive light exposure to prevent photobleaching.[]

Handling and Disposal Workflow

G Workflow for Handling this compound prep Preparation weigh Weighing prep->weigh In Fume Hood dissolve Dissolution weigh->dissolve use Experimental Use dissolve->use waste Waste Collection use->waste Collect solid & liquid waste disposal Disposal waste->disposal Follow Institutional Protocol ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->prep ppe->weigh ppe->dissolve ppe->use ppe->waste storage Store at -20°C storage->prep Equilibrate to RT

Caption: Workflow from preparation to disposal of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

4.1. Waste Collection

  • Segregation: Do not mix this compound waste with other incompatible chemical waste.[11]

  • Containers: Collect all solid waste (e.g., contaminated weigh boats, pipette tips) and unused reagent in a dedicated, clearly labeled, and sealable hazardous waste container.[11][12] Liquid waste from experiments containing the compound should also be collected in a labeled, leak-proof container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any solvents used.[11]

4.2. Disposal Procedure

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Prohibited Disposal: Do not pour this compound or solutions containing it down the drain or dispose of it in the regular trash.[11][13] Improper disposal can lead to environmental contamination.[12]

  • Empty Containers: Decontaminate or dispose of the empty original container as hazardous waste.[11]

4.3. Spill Cleanup

  • Containment: In case of a spill, wear appropriate PPE. For solid spills, avoid generating dust.[11] Gently sweep or vacuum the material into a suitable container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Emergency First Aid Measures

In case of accidental exposure, follow these first aid procedures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein-PEG5-Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fluorescein-PEG5-Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.